Product packaging for Palmitoleoyl Ethanolamide(Cat. No.:CAS No. 94421-67-7)

Palmitoleoyl Ethanolamide

Cat. No.: B122368
CAS No.: 94421-67-7
M. Wt: 297.5 g/mol
InChI Key: WFRLANWAASSSFV-FPLPWBNLSA-N
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Description

Palmitoleoyl Ethanolamide is a fatty acid amide belonging to the class of N-acylethanolamines (NAEs), which are recognized as important endogenous lipid signaling molecules. While extensive preclinical research has been conducted on a related compound, Palmitoylethanolamide (PEA), highlighting the therapeutic potential of this lipid mediator class, specific studies on this compound are an active area of investigation. Based on the established science of NAEs, this compound is of significant interest for research into inflammatory and neuropathic conditions. Its research value is rooted in a multi-target mechanism of action. The primary molecular target is understood to be the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . Activation of this nuclear receptor regulates gene expression, leading to the inhibition of the pro-inflammatory transcription factor NF-κB and a subsequent reduction in the production of cytokines like TNF-α, IL-1β, and IL-6 . Furthermore, lipid amides can exert an "entourage effect" by indirectly modulating the endocannabinoid system, potentially enhancing the activity of anandamide and providing another pathway for pain and inflammation research . Additional mechanisms may include the desensitization of the TRPV1 ion channel (involved in pain perception) and the stabilization of mast cells to prevent excessive inflammatory mediator release . These mechanisms underpin its broad potential research applications. Scientists are exploring the role of such compounds in models of neuroinflammatory and neurodegenerative diseases (such as Alzheimer's and Parkinson's), chronic pain syndromes , and neuropathic pain . Its well-documented safety profile in research settings also makes it a compelling candidate for studying alternatives to conventional analgesics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO2 B122368 Palmitoleoyl Ethanolamide CAS No. 94421-67-7

Properties

IUPAC Name

(Z)-N-(2-hydroxyethyl)hexadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRLANWAASSSFV-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50711250
Record name Palmitoleoyl Ethanolamide
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Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoleoylethanolamde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

94421-67-7
Record name (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94421-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoleoyl Ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50711250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitoleoylethanolamde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Endogenous Regulation of Palmitoylethanolamide

N-Acylethanolamine Biosynthesis Pathways

The formation of N-acylethanolamines, including PEA, is primarily initiated by the synthesis of N-acyl-phosphatidylethanolamine (NAPE), a precursor molecule. This process is catalyzed by N-acyltransferases. Subsequently, NAPE is converted to NAEs through several distinct pathways.

The most direct and well-characterized pathway for the synthesis of PEA involves the enzyme N-acyl phosphatidylethanolamine-selective phospholipase D (NAPE-PLD). wikipedia.org This enzyme catalyzes the hydrolysis of N-palmitoyl-phosphatidylethanolamine (N-palmitoyl-PE) to produce PEA and phosphatidic acid. researchgate.net NAPE-PLD is a membrane-associated zinc hydrolase. nih.gov

Studies using NAPE-PLD knockout (NAPE-PLD-/-) mice have been instrumental in elucidating the significance of this pathway. In the brain tissue of these mice, a significant reduction in the calcium-dependent conversion of NAPEs to NAEs has been observed. nih.gov Specifically, the levels of saturated NAEs, including PEA, were found to be decreased. nih.gov One study reported that the genetic deletion of NAPE-PLD reduces PEA levels in the brain by approximately 40%, indicating that while the NAPE-PLD pathway is a major contributor, other biosynthetic routes are also active. mdpi.com

Research Findings on the NAPE-PLD Pathway

Study FocusKey FindingImplicationReference
NAPE-PLD knockout mice brain tissue analysis~40% reduction in brain PEA levels.NAPE-PLD is a major, but not the sole, pathway for PEA biosynthesis in the brain. mdpi.com
NAPE-PLD knockout mice brain tissue analysisGreater than 5-fold reduction in calcium-dependent conversion of NAPEs to NAEs.Highlights the calcium-dependency of the NAPE-PLD enzyme in the nervous system. nih.gov
NAPE-PLD knockout mice peripheral tissuesNAPE levels were significantly higher in the heart, kidney, and liver of NAPE-PLD-/- mice compared to wild-type mice, but NAE levels were not altered.Suggests a limited role of NAPE-PLD in NAE production in these peripheral tissues and the presence of significant alternative pathways. researchgate.netoup.com

The synthesis of the precursor molecule, NAPE, is a critical rate-limiting step in the production of NAEs. This reaction is catalyzed by N-acyltransferases (NATs). A key enzyme in this process is a calcium-dependent N-acyltransferase (Ca-NAT). mdpi.com This enzyme facilitates the transfer of an acyl group from a donor phospholipid, such as phosphatidylcholine, to the nitrogen atom of phosphatidylethanolamine, forming NAPE. The activity of Ca-NAT is stimulated by the presence of calcium ions, suggesting that cellular calcium signaling can regulate the production of NAE precursors.

While the NAPE-PLD pathway is a primary route for PEA synthesis, the existence of alternative pathways has been confirmed, particularly through studies on NAPE-PLD knockout mice where PEA production is not completely abolished. mdpi.com These alternative routes provide redundancy and tissue-specific regulation of NAE levels.

One of the alternative pathways involves the sequential action of secretory phospholipase A2 (sPLA2) and a lysophospholipase D (lysoPLD). In this two-step process, sPLA2 first hydrolyzes NAPE to form N-acyl-lysophosphatidylethanolamine (lyso-NAPE). nih.gov Subsequently, a lysoPLD acts on lyso-NAPE to release PEA. nih.gov

Research has shown that different isoforms of sPLA2 exhibit activity towards N-palmitoyl-PE. Recombinant group IB, IIA, and V of sPLA2s were found to be active, whereas group X sPLA2 and cytosolic PLA2α were inactive. researchgate.net The highest PLA1/PLA2 activity for N-palmitoyl-PE in rat tissues was observed in the stomach and was identified as group IB sPLA2. nih.gov

Activity of sPLA2 Isoforms on N-palmitoyl-PE

sPLA2 IsoformActivity towards N-palmitoyl-PEReference
Group IBActive researchgate.net
Group IIAActive researchgate.net
Group VActive researchgate.net
Group XInactive researchgate.net
Cytosolic PLA2αInactive researchgate.net

Another NAPE-PLD-independent pathway proceeds through the formation of glycerophospho-N-acylethanolamine (GP-NAE). This route involves the enzyme alpha/beta-hydrolase 4 (Abh4), which acts as a phospholipase to remove both O-acyl chains from NAPE, generating GP-NAE. Following this, the phosphodiester bond of GP-NAE is cleaved by the glycerophosphodiester phosphodiesterase GDE1 to release the NAE.

A third alternative pathway involves the action of phospholipase C (PLC). In this route, PLC cleaves NAPE to produce phospho-N-acylethanolamine (pNAE). This intermediate is then dephosphorylated by a phosphatase to yield the final NAE product. One of the phosphatases implicated in this final step is the protein tyrosine phosphatase non-receptor type 22 (PTPN22).

Alternative Biosynthetic Routes from N-Acyl-Phosphatidyl-Ethanolamines

Enzymatic Degradation of Palmitoylethanolamide

The biological activity of PEA is terminated through enzymatic hydrolysis, which breaks it down into its constituent molecules: palmitic acid and ethanolamine. These components are then available for reuse by the cell, for instance, in the synthesis of membrane phospholipids (B1166683). Two primary enzymes are responsible for this degradation process, each with distinct characteristics and tissue distribution.

Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase located in the membrane of the endoplasmic reticulum. It is a key enzyme in the catabolism of a wide range of fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA) and PEA. FAAH is found in various tissues, including the central and peripheral nervous systems. While it degrades PEA, studies have shown that FAAH generally hydrolyzes AEA at a faster rate. The inhibition of FAAH has been demonstrated to increase endogenous levels of PEA, particularly in the brain and liver. Furthermore, PEA has been observed to down-regulate the expression and activity of FAAH, which may represent a mechanism for enhancing the activity of other endocannabinoids like AEA, a phenomenon known as the "entourage effect".

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a cysteine hydrolase primarily located within lysosomes. This enzyme exhibits a preference for hydrolyzing saturated and monounsaturated N-acylethanolamines like PEA over polyunsaturated ones like AEA. NAAA functions optimally at an acidic pH of approximately 5, consistent with its lysosomal localization. It is highly expressed in immune and inflammatory cells, such as macrophages. The selective inhibition of NAAA has been shown to effectively raise PEA levels in inflamed tissues and dampen inflammatory responses, highlighting its crucial role in regulating PEA signaling in the context of inflammation. The relative contribution of FAAH versus NAAA to PEA degradation can vary significantly depending on the specific tissue and the prevailing physiological or pathological conditions.

Potential Role of Other Hydrolytic Enzymes

While FAAH and NAAA are recognized as the principal enzymes responsible for PEA degradation, the complexity of lipid metabolism suggests that other hydrolytic enzymes may also contribute to its breakdown. The existence of alternative catabolic pathways is an area of ongoing research. The precise identity and physiological relevance of these potential alternative enzymes are not yet fully characterized. Understanding their roles could provide further insights into the nuanced regulation of PEA levels in different cellular contexts and tissues.

Dynamics of Endogenous Palmitoylethanolamide Levels in Physiological and Pathological States

The endogenous concentrations of PEA are not static; they fluctuate in response to various physiological and pathological triggers. This dynamic regulation is central to its role as a pro-homeostatic and protective mediator.

"On-Demand" Synthesis in Response to Tissue Injury and Cellular Stress

A key feature of the PEA system is its "on-demand" synthesis. Rather than being synthesized and stored, PEA is produced locally and rapidly when and where it is needed, typically in response to cellular stress, tissue injury, or inflammation. This localized production is considered an immediate protective response aimed at restoring cellular homeostasis. For example, increased PEA levels have been observed following ischemic events and in response to psychosocial stress. This rapid synthesis allows PEA to act as a local autacoid, modulating cellular functions in the immediate vicinity of its production to counteract the detrimental effects of the injury or stressor.

Alterations in Palmitoylethanolamide Concentrations Across Various Disease Conditions

Endogenous PEA levels are significantly altered across a spectrum of pathological conditions, often as part of the body's adaptive response. In many acute inflammatory and neuroinflammatory states, PEA levels are upregulated. This increase is generally interpreted as a natural, protective mechanism aimed at resolving inflammation and mitigating tissue damage.

However, in situations of chronic inflammation or protracted pain, the capacity for PEA synthesis may be overwhelmed, leading to a state of "exhaustion" where PEA levels are found to be depleted. This reduction in endogenous PEA may contribute to the persistence of the pathological state.

The table below summarizes findings from various studies on the changes in endogenous PEA levels in different conditions.

Disease ConditionStudy TypeTissue/FluidChange in PEA Levels
Multiple SclerosisCREAE in miceSpinal CordIncreased
Multiple SclerosisTMEV-IDD in miceSpinal CordIncreased
Multiple SclerosisRR-SP in patientsPlasmaIncreased
Inflammatory PainCarrageenan-induced in ratsHind PawDecreased
Neuropathic PainAnimal modelsSpinal Cord/Supraspinal areasDecreased
Traumatic Brain InjuryAnimal modelsBrainIncreased
Acute Psychosocial StressHuman studies-Increased
DepressionHuman studies-Reduced or Unaffected

Data compiled from multiple sources.

These findings suggest that the modulation of endogenous PEA levels is a critical component of the body's response to a wide array of diseases and injuries.

Tissue-Specific Regulation and Distribution of Palmitoylethanolamide

Palmitoylethanolamide is widely distributed throughout mammalian tissues and body fluids, underscoring its role as a ubiquitous signaling molecule. wikipedia.orgnih.govmdpi.com It has been detected in the brain, spinal cord, peripheral nerves, liver, spleen, gastrointestinal tract, skin, muscle, and blood, among other tissues. nih.govmdpi.comingentaconnect.com The concentration of PEA varies significantly between different tissues, reflecting tissue-specific roles and regulatory mechanisms. nih.govnih.gov Generally, PEA is present at relatively low basal levels, often measured in picomoles per gram of tissue, but these levels can change dramatically in response to physiological or pathological stimuli. ingentaconnect.comnih.gov

The regulation of PEA levels is highly localized and context-dependent, often described by the "Autacoid Local Injury Antagonism" (ALIA) mechanism. wikipedia.org This means PEA is synthesized and acts locally on demand in response to injury or inflammation to restore homeostasis. nih.govwikipedia.org For example, in the nervous system, PEA levels are known to increase in response to neuroinflammation, nerve injury, and neurodegenerative conditions. nih.govnih.govnih.gov This upregulation is considered an endogenous protective response aimed at reducing neuronal damage and modulating the activity of non-neuronal cells like microglia and mast cells. nih.govmdpi.comoup.com Conversely, in some pathological states, such as certain types of neuropathic pain, the levels of PEA in the spinal cord have been found to be depleted. mdpi.com

In peripheral tissues, PEA levels are also dynamically regulated. During inflammation, PEA concentrations can increase as part of the body's natural anti-inflammatory response. researchgate.netiherb.com Studies have shown that in macrophages, proinflammatory stimuli can down-regulate the expression of NAPE-PLD, the key enzyme for PEA synthesis, thereby reducing local PEA production. nih.gov This suggests a complex feedback mechanism where the inflammatory state itself can modulate the levels of this anti-inflammatory mediator. In the gastrointestinal tract, PEA plays a role in gut homeostasis, and its levels can be influenced by factors such as diet. nih.govnih.govnih.gov For instance, dietary fat intake has been shown to decrease PEA levels in the small intestine of rats. ingentaconnect.comnih.gov

The distribution of PEA has been quantified in various human and animal tissues. Research on human placental tissues, for example, found that PEA was the most abundant N-acylethanolamine, with the highest average concentration detected in the amniotic membrane. nih.govresearchgate.net This highlights its potential role in the protective and healing properties of these tissues. nih.gov In animal models, studies have measured PEA levels across different central nervous system regions and peripheral organs, providing valuable insight into its physiological roles. bohrium.comnih.gov For example, after exogenous administration in rats, PEA levels were found to be significantly higher in the central nervous system. bohrium.comresearchgate.net

Data Table 1: Distribution of Palmitoylethanolamide (PEA) in Human Placental Tissues

TissueAverage PEA Concentration (ng/g)
Amniotic Membrane (AM)350.33 ± 239.26
Placenta (PL)219.08 ± 79.42

Source: Data extracted from a study on the distribution of N-acylethanolamines in human placental membranes. nih.govresearchgate.net

Data Table 2: Relative Activity of PEA-Synthesizing Enzyme (NAPE-PLD) in Mouse Tissues

TissueRelative NAPE-PLD Activity (%)
Brain100
Spleen~75
Peritoneal Macrophage~25

Source: Data adapted from a study on NAPE-PLD expression in macrophages. nih.gov The activity is shown relative to the brain.

Molecular Mechanisms of Action of Palmitoylethanolamide

Direct Receptor-Mediated Signaling

PEA's pharmacological effects are primarily mediated through its interaction with several key receptors, including the peroxisome proliferator-activated receptor alpha (PPAR-α), the orphan G-protein coupled receptor 55 (GPR55), and the transient receptor potential vanilloid type 1 (TRPV1) channel. consensus.appmdpi.com

A primary and well-established molecular target for PEA is the nuclear receptor PPAR-α. nih.govdoi.org PEA directly binds to and activates PPAR-α, with a reported half-maximal effective concentration (EC50) of 3.1 ± 0.4 μM. doi.org This activation is fundamental to many of PEA's anti-inflammatory properties. nih.govdoi.org Studies using animal models of inflammation, such as carrageenan-induced paw edema, have demonstrated that the anti-inflammatory effects of PEA are absent in mice lacking the PPAR-α receptor. doi.org

Upon activation by PEA, PPAR-α acts as a transcription factor that regulates the expression of a multitude of genes involved in both inflammation and metabolic processes. frontiersin.orgnih.gov This nuclear receptor plays a crucial role in lipid metabolism and has been shown to reduce the transcription of pro-inflammatory genes. frontiersin.org

The anti-inflammatory effects of PEA mediated by PPAR-α are partly due to the downregulation of key pro-inflammatory enzymes and signaling pathways. Research has shown that PEA reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). wikipedia.org Furthermore, PEA prevents the degradation of IκB-α and the subsequent nuclear translocation of NF-κB, a critical transcription factor for inflammatory responses. nih.govwikipedia.org This inhibition of the NF-κB pathway leads to a reduction in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Target Gene/PathwayEffect of PEA-mediated PPAR-α ActivationReference
Cyclooxygenase-2 (COX-2)Downregulation wikipedia.org
Inducible Nitric Oxide Synthase (iNOS)Downregulation wikipedia.org
NF-κB PathwayInhibition of nuclear translocation nih.govwikipedia.org
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduction in synthesis nih.gov

The activation of PPAR-α by PEA also has downstream effects on other receptor systems. Notably, PEA has been shown to indirectly influence the endocannabinoid system by increasing the expression of the cannabinoid receptor type 2 (CB2) in immune cells like microglia. consensus.appconsensus.app This upregulation of CB2 receptors contributes to the anti-inflammatory and neuroprotective actions of PEA. consensus.app

Furthermore, there is evidence to suggest that the activation of TRPV1 channels by PEA is at least partially mediated by PPAR-α. nih.govnih.gov Studies have shown that a PPAR-α-dependent pathway is involved in PEA's ability to activate TRPV1 in sensory neurons. researchgate.net

PEA also interacts with the orphan G-protein coupled receptor 55 (GPR55), which has been identified as an atypical cannabinoid receptor. nih.govnih.gov While PEA shows low affinity for the classical cannabinoid receptors CB1 and CB2, it selectively activates GPR55. mdpi.com The activation of GPR55 by PEA has been implicated in various physiological processes. For instance, in the ventral hippocampus, PEA-induced activation of GPR55 has been shown to regulate the activity of the mesolimbic dopamine (B1211576) system. nih.gov Some research also suggests a role for GPR55 in mediating the anti-inflammatory effects of PEA, particularly in the gastrointestinal tract where GPR55 is highly expressed. metagenicsinstitute.com.au

PEA directly modulates the activity of the transient receptor potential vanilloid type 1 (TRPV1) channel, a key receptor involved in pain signaling and inflammation. consensus.appconsensus.app PEA can directly activate TRPV1 channels, contributing to its effects on sensory neurons. nih.govnih.gov This interaction is complex, as PEA can also potentiate the actions of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (2-AG), at TRPV1 channels. nih.govnih.gov

PEA acts as a direct agonist at TRPV1 channels. nih.govnih.gov In comparative studies with capsaicin, the well-known TRPV1 agonist, PEA exhibited similar potency but lower efficacy in activating TRPV1 currents. nih.govnih.gov A significant finding is that PEA induces a stronger desensitization of TRPV1 currents compared to capsaicin. nih.govnih.gov For example, continuous exposure to PEA resulted in a 79 ± 3% decrease in TRPV1 currents, which was a greater desensitization than that observed with capsaicin. nih.gov This pronounced desensitization property may contribute to the analgesic effects of PEA by reducing the responsiveness of sensory neurons to painful stimuli. nih.govnih.gov Furthermore, PEA has been shown to enhance the desensitization of TRPV1 channels induced by 2-AG. nih.govresearchgate.net

PropertyPalmitoylethanolamide (PEA) at TRPV1Reference
AgonismDirect agonist nih.govnih.gov
Efficacy vs. CapsaicinLower nih.govnih.gov
Desensitization vs. CapsaicinStronger nih.govnih.gov
Effect on 2-AG-induced DesensitizationEnhances nih.govresearchgate.net

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Modulation

Potentiation of Endocannabinoid-Induced TRPV1 Activation

Palmitoylethanolamide has been shown to enhance the activity of endocannabinoids at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in pain signaling and inflammation. nih.govnih.gov This potentiation is a critical aspect of PEA's mechanism, often described as an "entourage effect." nih.gov Rather than acting as a potent direct agonist, PEA augments the ability of endocannabinoids like N-arachidonoyl ethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) to activate and subsequently desensitize these channels. nih.govnih.gov

Research has demonstrated that PEA can significantly increase the desensitization of TRPV1 channels induced by 2-AG in response to capsaicin, a potent TRPV1 agonist. nih.govnih.govresearchgate.net This enhanced desensitization is crucial, as the prolonged activation and subsequent inactivation of TRPV1 channels contribute to analgesic effects. nih.gov Studies using rat isolated small mesenteric arteries have also shown that PEA potentiates the vasorelaxant responses to anandamide, an effect that is abolished by TRPV1 receptor antagonists, confirming the involvement of this channel. nih.gov This potentiation may occur through allosteric modulation of the TRPV1 channel, where PEA binds to a site distinct from the endocannabinoid binding site, thereby increasing the affinity or efficacy of AEA and 2-AG. nih.govnih.gov

Table 1: Effect of Palmitoylethanolamide on 2-AG-Induced TRPV1 Desensitization
CompoundConditionEffect on TRPV1 Desensitization to CapsaicinIC₅₀ Value (μM)
2-Arachidonoylglycerol (2-AG)AloneInduces desensitization0.75 ± 0.04
2-Arachidonoylglycerol (2-AG) + Palmitoylethanolamide (PEA)2 μM PEASignificantly increases desensitization0.45 ± 0.02
Data derived from studies on HEK-293 cells over-expressing human TRPV1 channels. nih.govnih.govresearchgate.net
Role in Nociceptive Signal Transduction

PEA plays a significant role in modulating nociceptive signal transduction, which is the process by which pain signals are transmitted through the nervous system. Its anti-nociceptive effects are attributed to its ability to down-regulate inflammatory responses and reduce neuronal sensitization at both peripheral and central levels. resynate.commdpi.com A key mechanism is the inhibition of mast cell degranulation, a process termed Autacoid Local Injury Antagonism (ALIA). nih.gov By stabilizing mast cells, PEA reduces the release of pro-inflammatory and algogenic (pain-producing) mediators. nih.govmdpi.com

Furthermore, PEA influences the activity of other immune cells involved in pain and inflammation, such as microglia and astrocytes in the central nervous system. mdpi.comresearchgate.net By modulating these non-neuronal cells, PEA can quell neuroinflammation, which is a key driver of chronic pain states. mdpi.com Its effects on nociceptive signaling are also mediated by its interactions with various ion channels, including voltage-gated sodium channels like Nav1.7, which are critical for the initiation and propagation of pain signals. nih.gov The modulation of these targets ultimately leads to a reduction in the hyperexcitability of neurons, thereby dampening pain perception. nih.gov

Indirect Receptor Modulation and "Entourage Effect"

A cornerstone of Palmitoylethanolamide's mechanism of action is the "entourage effect," a phenomenon where a compound can enhance the physiological activity of endogenous signaling molecules. resynate.comresearchgate.net PEA does not exert strong direct effects on cannabinoid receptors CB1 and CB2 but instead modulates the endocannabinoid system indirectly, amplifying the effects of true endocannabinoids. nih.govconsensus.appconsensus.app

Enhancement of Endocannabinoid Levels (e.g., N-Arachidonoyl Ethanolamine (AEA), 2-Arachidonoylglycerol (2-AG))

PEA has been shown to increase the endogenous levels of both AEA and 2-AG. nih.gov This can occur through several mechanisms, including the inhibition of the enzymatic degradation of these endocannabinoids. nih.govmetagenicsinstitute.com Specifically, PEA may inhibit the expression or activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for breaking down AEA. mdpi.commetagenicsinstitute.com By slowing the degradation of AEA, PEA effectively increases its concentration and duration of action at its target receptors. metagenicsinstitute.com

Studies have demonstrated this enhancing effect in various models. For instance, PEA was found to elevate the levels of 2-AG in human keratinocytes by approximately 3-fold and in human plasma by up to 2-fold. nih.govnih.gov This elevation of endocannabinoid tone is a key component of the "entourage effect," leading to greater activation of cannabinoid pathways. nih.gov

Table 2: PEA-Induced Enhancement of Endocannabinoid Levels
EndocannabinoidSystem/Cell TypeObserved Effect of PEA
2-Arachidonoylglycerol (2-AG)Human Keratinocytes~3-fold increase
2-Arachidonoylglycerol (2-AG)Human Plasma~2-fold increase
N-Arachidonoyl Ethanolamine (AEA)Human Keratinocytes (at 20 μM PEA after 6h)~5-fold increase
Data compiled from in vitro and in vivo studies. nih.gov

Modulation of Cannabinoid Receptor (CB1 and CB2) Activity via Endocannabinoid System Cross-Talk

While PEA exhibits little to no direct binding affinity for CB1 and CB2 receptors, its actions are often attenuated by antagonists for these receptors, particularly CB2. consensus.appconsensus.appfrontiersin.org This indicates an indirect modulation of cannabinoid receptor activity. By increasing the levels of endogenous ligands like AEA and 2-AG, PEA ensures that these endocannabinoids are more available to activate CB1 and CB2 receptors, leading to downstream signaling that contributes to pain relief and anti-inflammatory effects. consensus.appmetagenicsinstitute.com

Furthermore, PEA can increase the expression of CB2 receptors on the surface of immune cells, such as microglia. consensus.appconsensus.appnih.gov This upregulation is primarily mediated through the activation of PPAR-α. consensus.appnih.gov An increased number of CB2 receptors makes these cells more responsive to the circulating levels of endocannabinoids, thereby enhancing the anti-inflammatory and neuroprotective signaling through this pathway. consensus.appnih.gov

Functional Interactions with GPR55 and Cannabinoid Receptors

GPR55 has been identified as an atypical cannabinoid receptor and is a target for PEA. nih.govnih.gov Activation of GPR55 by PEA has been demonstrated to have significant functional consequences in the central nervous system. For example, in the ventral hippocampus, PEA-induced activation of GPR55 modulates the mesolimbic dopamine system, affecting processes like social interaction and memory. nih.govnih.govresearchgate.net The effects of PEA in this brain region were blocked by a selective GPR55 antagonist, confirming the receptor's involvement. nih.govnih.govresearchgate.net

The signaling of GPR55 is also intertwined with the classical cannabinoid receptors. There is evidence of potential receptor heterodimerization or cross-talk between GPR55 and CB1/CB2 receptors, suggesting that PEA's activation of GPR55 could functionally influence the signaling of the entire endocannabinoid system. In the striatum, PEA has been shown to trigger the synthesis of 2-AG via GPR55 activation. frontiersin.org

Non-Canonical and Cellular Signaling Pathways

A primary molecular target for PEA is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. nih.govconsensus.appresearchgate.net Activation of PPAR-α by PEA is a key mechanism underlying its potent anti-inflammatory effects. consensus.app This activation leads to the suppression of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway, and a reduction in the production of inflammatory mediators. nih.govresearchgate.net PEA's ability to reduce inflammation and tissue injury following events like spinal cord trauma is largely attributed to its action on PPAR-α. nih.gov

PEA also modulates other cellular signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cellular stress responses. researchgate.net Additionally, PEA has been shown to influence neurosteroid synthesis and regulate various ion channels, contributing to its neuroprotective and analgesic properties. nih.govconsensus.app By engaging these diverse and interconnected pathways, PEA exerts a pleiotropic and homeostatic influence on cellular function.

Autacoid Local Injury Antagonism (ALIA) Mechanism

One of the earliest proposed mechanisms for PEA's action is the Autacoid Local Injury Antagonism (ALIA) mechanism. nih.govwikipedia.org This concept describes PEA as an "autacoid," a locally produced signaling molecule that is synthesized "on-demand" in response to cellular injury or inflammation. alchetron.comwikipedia.org The core of the ALIA mechanism is PEA's ability to act as a local down-regulator of inflammatory processes, primarily by modulating the activity of mast cells. nih.govfrontiersin.org This localized, self-regulating function helps to maintain cellular homeostasis and prevent excessive inflammation. mdpi.commdpi.com

PEA plays a crucial role in controlling the behavior of mast cells, which are key players in orchestrating inflammatory and allergic responses. researchgate.net Positioned at the interface with the external environment, mast cells act as sentinels that, upon activation, release a host of preformed and newly synthesized inflammatory mediators. researchgate.net

PEA has been shown to down-regulate mast cell activation and degranulation. nih.govphoenixrising.me This inhibitory action prevents or reduces the release of pro-inflammatory substances. alchetron.comwikipedia.org In experimental models, PEA has demonstrated a significant, dose-dependent inhibition of various mast cell mediators. nih.gov

Table 1: Effect of Palmitoylethanolamide on Mast Cell Mediator Release

Mediator Effect of PEA Cell/Model System
Histamine (B1213489) Inhibition of release Canine skin mast cells nih.gov, RBL-2H3 cells nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Inhibition of release Canine skin mast cells nih.gov

This modulation of mast cells is a cornerstone of the ALIA mechanism and contributes significantly to PEA's anti-inflammatory and analgesic properties. alchetron.comnih.gov

Beyond peripheral mast cells, PEA also exerts significant control over glial cells within the central nervous system, particularly microglia and astrocytes. mdpi.comwikipedia.org Microglia, the resident immune cells of the brain, play a pivotal role in neuroinflammation and neuronal damage. nih.govnih.gov

PEA has been shown to modulate microglial activation, preventing their excessive pro-inflammatory response. mdpi.comnih.gov In vitro studies on N9 microglial cells have shown that pre-treatment with PEA can blunt the stimulation of M1 pro-inflammatory markers induced by lipopolysaccharide (LPS) and concurrently increase M2 anti-inflammatory markers. nih.govnih.gov This suggests PEA can shift microglia from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype. nih.govconsensus.app This shift is crucial for resolving inflammation and promoting tissue repair within the nervous system. nih.gov Furthermore, PEA has been found to reduce reactive astrogliosis, the activation and proliferation of astrocytes in response to injury. wikipedia.org

Table 2: Effects of Palmitoylethanolamide on Microglia

Microglial Response Effect of PEA Key Findings
Activation State Inhibition of M1 polarization; Promotion of M2 phenotype PEA antagonizes LPS-induced M1 polarization and may induce the anti-inflammatory M2a phenotype. nih.govnih.gov
Pro-inflammatory Markers Blunts the increase of M1 markers Reduces expression of markers like iNOS. nih.govfrontiersin.org
Anti-inflammatory Markers Increases M2 markers Restores levels of Arginase-1 (Arg1), an M2a marker. nih.gov

Inhibition of Nuclear Factor Kappa B (NF-κB) Translocation and Signaling

Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. nih.govescholarship.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by inflammatory signals, IκB-α is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govescholarship.org

PEA has been demonstrated to interfere with this key inflammatory pathway. plos.org Research shows that PEA can prevent the degradation of IκB-α, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.govmdpi.com By blocking NF-κB activation, PEA effectively suppresses the downstream production of multiple inflammatory molecules. nih.govplos.org This mechanism is often mediated through PEA's activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). nih.govescholarship.orgplos.org

Attenuation of Pro-Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, IFN-γ, CXCL1)

A direct consequence of inhibiting the NF-κB pathway is the reduced production of pro-inflammatory cytokines and chemokines. mdpi.com PEA has been shown to significantly decrease the expression and release of several key cytokines involved in initiating and sustaining the inflammatory response.

Studies have consistently reported that PEA reduces the levels of major pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α) mdpi.comnih.gov

Interleukin-1beta (IL-1β) mdpi.comnih.govnih.gov

Interleukin-6 (IL-6) mdpi.comnih.gov

In a study using N9 murine microglia cells, PEA pre-treatment was effective in antagonizing the LPS-stimulated production of mRNA for these pro-inflammatory cytokines and reduced the release of TNF-α. nih.gov It also decreased the cellular content of pro-IL-1β protein. nih.gov Similarly, PEA has been shown to reduce the expression of the chemokine MCP-1 (also known as CCL2), which is involved in recruiting monocytes to sites of inflammation. nih.gov

Modulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are hallmarks of inflammatory processes. Their expression is largely driven by the NF-κB pathway. nih.govescholarship.org iNOS produces large quantities of nitric oxide, a mediator of inflammation and cellular damage, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and inflammation. plos.orgmdpi.com

Downregulation of Neurotrophic Factors (e.g., Nerve Growth Factor (NGF))

While neurotrophic factors are essential for neuronal survival and growth, overproduction of certain factors, such as Nerve Growth Factor (NGF), can contribute to pathological states, particularly chronic and inflammatory pain. mdpi.comnih.gov In these conditions, elevated NGF levels can sensitize pain-sensing neurons.

PEA has been shown to down-regulate the expression of NGF in models of inflammatory and neuropathic pain. mdpi.comnih.govnih.gov By suppressing the overproduction of mediators like NGF, PEA helps to reduce the sensitization of peripheral nerves, thereby contributing to its analgesic effects. mdpi.comnih.gov For instance, in a model of postoperative pain in rats, PEA treatment reduced the increased expression of NGF in the lumbar spinal cord following a plantar incision. researchgate.net

Influence on Toll-like Receptor 4 (TLR4) Expression

Palmitoylethanolamide (PEA) has been shown to modulate the inflammatory response by influencing the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor involved in the innate immune system's response to pathogens and cellular damage. Research indicates that PEA can exert anti-inflammatory effects by targeting the S100B/TLR4 axis on enteric glial cells, which leads to a downstream inhibition of nuclear factor kappa B (NF-kB)-dependent inflammation. nih.govsemanticscholar.org This interaction suggests that PEA's mechanism of action involves dampening the inflammatory cascade initiated by TLR4 activation.

However, the influence of PEA on TLR4 expression itself appears to be context-dependent. In a study involving microglial cells stimulated with lipopolysaccharide (LPS), a potent TLR4 agonist, PEA pre-treatment did not reverse the LPS-induced reduction in TLR4 mRNA levels. mdpi.com This suggests that PEA's anti-inflammatory effects in this model are not mediated by restoring TLR4 expression but rather through other downstream mechanisms. mdpi.comnih.gov In human macrophages, while PEA was able to inhibit the activation of NF-κB triggered by LPS, this effect was not mediated by a direct interaction with TLR4. mdpi.com

Further studies have highlighted that PEA's effects on TLR4-dependent pathways can be selective. For instance, in a model of varicocele in mice, PEA was found to restore the expression of certain proteins and reduce others through a TLR4-dependent pathway. mdpi.com This indicates a nuanced role for PEA in modulating TLR4 signaling, where it may selectively influence downstream targets rather than directly altering receptor expression in all cellular contexts. The anti-inflammatory actions of PEA, in some cases, appear to be at least partially independent of direct TLR4 interaction. nih.gov

Modulation of Pro- and Anti-Apoptotic Markers

Palmitoylethanolamide demonstrates a significant influence on the delicate balance between pro- and anti-apoptotic markers, thereby contributing to its neuroprotective and anti-inflammatory effects. mdpi.com Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in various pathological conditions.

In models of neuroinflammation and neurodegeneration, PEA has been shown to modulate key proteins involved in the apoptotic cascade. mdpi.com For instance, in the context of brain ischemia/reperfusion injury, the administration of a PEA analogue, N-Palmitoylethanolamide-Oxazoline (PEA-OXA), led to an increased expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and a decreased expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, with a higher ratio favoring apoptosis.

Furthermore, PEA has been observed to reduce the expression of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov In cancer cell lines, PEA has been reported to induce apoptosis by upregulating pro-apoptotic genes such as BAX, CASPASE-8, and FADD, while downregulating the anti-apoptotic gene BCL-2. researchgate.net This suggests that PEA's effect on apoptosis can be context-dependent, promoting cell survival in healthy tissues while inducing cell death in cancerous cells. The modulation of these apoptotic markers underscores PEA's role in maintaining cellular homeostasis and protecting against pathological cell death. nih.gov

Interaction with Sirtuin 1 (Sirt1) and Mitophagy Processes

Recent research has uncovered a connection between Palmitoylethanolamide and Sirtuin 1 (Sirt1), a key regulator of cellular metabolism, stress resistance, and aging. Sirt1 is an NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial health through processes like mitophagy, the selective removal of damaged mitochondria.

Studies have shown that PEA and Sirt1 share common mechanisms in exerting anti-inflammatory and neuroprotective effects. nih.gov A derivative of PEA, N-Palmitoylethanolamide-Oxazoline (PEA-OXA), has been demonstrated to provide neuroprotection through the activation of Sirt1. nih.gov In the context of ischemic brain injury, PEA-OXA administration activated the Sirt1 signaling pathway. nih.gov This activation was associated with a decrease in the NAD+/NADH ratio and an increase in the activity of antioxidant enzymes, highlighting the role of Sirt1 in mitigating oxidative stress. nih.gov

Sirt1 is known to activate mitophagy through various pathways, including the PINK1/Parkin-dependent pathway. nih.gov Sirtuins can regulate transcription factors and enzymes that are involved in the expression of mitophagy-related proteins. nih.gov While direct evidence linking PEA to the modulation of mitophagy via Sirt1 is still emerging, the established interaction between PEA-OXA and Sirt1 activation suggests a potential role for PEA in this crucial cellular quality control process. nih.gov The activation of Sirt1 by PEA-related compounds points towards a novel mechanism by which PEA may contribute to cellular health and resilience. nih.govresearchgate.net

Pharmacological Effects and Therapeutic Potential of Palmitoylethanolamide

Anti-Inflammatory Actions

The anti-inflammatory effects of PEA are well-documented across various preclinical and clinical studies. clinicaltrials.govnih.gov It has been shown to modulate immune responses, inhibit the activation of mast cells, and reduce the release of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade. wikipedia.orgclinicaltrials.gov These actions contribute to its therapeutic potential in a wide range of inflammatory disorders. researchgate.net

Systemic and Localized Inflammatory Responses

PEA has demonstrated the ability to modulate both systemic and localized inflammatory responses. nih.gov It can reduce the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). wikipedia.org Furthermore, PEA can prevent the degradation of IκB-α and the subsequent nuclear translocation of NF-κB, a key transcription factor that orchestrates the inflammatory response. wikipedia.orgnih.gov This action is largely attributed to its function as an endogenous PPAR-α agonist. wikipedia.org By down-regulating mast cell degranulation, PEA can inhibit the release of preformed and newly synthesized inflammatory mediators such as histamine (B1213489) and tumor necrosis factor-alpha (TNF-α). wikipedia.org

Gastrointestinal Tract Inflammation (e.g., Inflammatory Bowel Disease, Irritable Bowel Syndrome, Colitis)

PEA has shown considerable promise in mitigating inflammation within the gastrointestinal tract. nih.gov In conditions like Inflammatory Bowel Disease (IBD) and Irritable Bowel Syndrome (IBS), PEA's anti-inflammatory properties can help to control intestinal inflammation and reduce abdominal pain. nih.govcaringsunshine.com Preclinical studies in animal models of colitis have demonstrated that PEA can reduce tissue damage and modulate immune responses within the gut. caringsunshine.com This is achieved, in part, through its interaction with the endocannabinoid system and the activation of PPAR-α. caringsunshine.com Research suggests that PEA can also help to maintain the integrity of the intestinal barrier, which is often compromised in inflammatory gut conditions. psoriasis-skin-clinic-gosford.com.au In a murine model of colitis, PEA was found to attenuate inflammation and intestinal permeability while stimulating the proliferation of colonic cells in a manner dependent on PPAR-α and CB2 receptors. nih.gov

Table 1: Effects of Palmitoylethanolamide on Gastrointestinal Inflammation

Condition Observed Effects of PEA Relevant Mechanisms
Inflammatory Bowel Disease (IBD) Reduces intestinal inflammation and tissue damage. caringsunshine.com PPAR-α activation, modulation of the endocannabinoid system. caringsunshine.com
Irritable Bowel Syndrome (IBS) Decreases the severity and frequency of abdominal pain. nih.gov Modulation of mast cell activity and reduction of visceral hypersensitivity. caringsunshine.com
Colitis Attenuates inflammation and intestinal permeability. nih.gov PPAR-α and CB2 receptor-dependent mechanisms. nih.gov

Neuroinflammation (Central and Peripheral Nervous Systems)

Neuroinflammation is a key pathological feature of many neurodegenerative and neuropathic pain conditions. mdpi.comnih.gov PEA has been shown to exert significant neuroprotective and anti-inflammatory effects in both the central and peripheral nervous systems. mdpi.com It can down-modulate the activation of microglia and mast cells, which are key cellular mediators of neuroinflammatory processes. mdpi.comnih.gov In models of spinal trauma, PEA has been observed to reduce neurological deficits by decreasing the infiltration and activation of mast cells, as well as diminishing the activation of microglia and astrocytes. wikipedia.org The neuroprotective actions of PEA are often linked to its activation of PPAR-α. mdpi.com

Joint and Musculoskeletal Inflammatory Conditions (e.g., Osteoarthritis, Inflammatory Arthritis)

In the context of joint and musculoskeletal inflammatory conditions, PEA has demonstrated analgesic and anti-inflammatory effects. nih.gov For individuals with osteoarthritis, PEA has been shown to reduce pain and improve joint function. webmd.com In animal models of osteoarthritis, oral administration of PEA led to a reduction in knee joint swelling and cartilage degradation. nih.gov Furthermore, it was associated with a significant decrease in the serum levels of inflammatory mediators such as leukotriene B4, nitric oxide, TNF-α, interleukin-1β, and prostaglandin (B15479496) E2. nih.gov While there is strong preclinical evidence for its use in inflammatory joint disorders, robust clinical trials in conditions like rheumatoid arthritis are still needed to establish its efficacy. caringsunshine.com

Table 2: Research Findings on Palmitoylethanolamide in Osteoarthritis

Study Type Model/Population Key Findings
Animal Study Monosodium iodoacetate-induced osteoarthritis in rats PEA reduced knee joint swelling, cartilage degradation, and serum levels of inflammatory markers (LTB4, NO, TNF-α, IL-1β, PGE2). nih.gov
Clinical Trial Patients with knee osteoarthritis PEA supplementation led to a dose-dependent improvement in joint pain, stiffness, and function. nih.gov
Clinical Trial Patients with temporomandibular joint (TMJ) osteoarthritis PEA was found to be more effective than ibuprofen (B1674241) in relieving pain. nih.gov

Vascular Inflammation and Endothelial Dysfunction

PEA also exhibits protective effects on the vascular system by reducing inflammation and improving endothelial function. arvojournals.org It has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and the chemokine CCL2 in endothelial cells stimulated by TNF-α. ahajournals.org This suggests that PEA's therapeutic effects are mediated not only by macrophages but also by endothelial cells. ahajournals.org In a study involving patients with ocular hypertension, a three-month intake of PEA was found to significantly improve flow-mediated dilation (FMD), a measure of endothelial function. arvojournals.org In vitro studies have also demonstrated that PEA can protect human vascular endothelial cells and cardiomyocytes from drug-induced toxicity by reducing inflammation through PPAR-α and NLRP3 inflammasome-related pathways. ascopubs.org

Pulmonary and Respiratory System Inflammation

The anti-inflammatory properties of PEA extend to the pulmonary and respiratory systems. mdpi.com In animal models of acute lung injury, ultramicronized PEA was able to reduce inflammatory cell infiltration in the bronchoalveolar lavage fluid and decrease the expression of pro-inflammatory cytokines and chemokines. nih.gov It was also observed to reduce mast cell degranulation in the lungs. nih.gov In mice with aerosolized ovalbumin-induced allergic inflammation, PEA supplementation inhibited leukocyte infiltration, pulmonary inflammation, and the recruitment and degranulation of pulmonary mast cells. nih.gov A combination of PEA and phycocyanin has been shown to protect infected and inflamed epithelial cells from the lungs against cytotoxicity and to reduce the production of reactive oxygen species and inflammatory cytokines. customcompounding.com.au

Modulation of Immune Cell Subsets (e.g., Macrophages, Neutrophils)

Palmitoylethanolamide (PEA) exerts significant immunomodulatory effects by influencing the activity of various immune cells, including macrophages and neutrophils. nih.govnih.gov Its mechanisms of action often involve the peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a crucial role in regulating inflammation. nih.govmdpi.comresearchgate.net PEA's interaction with PPAR-α can lead to a reduction in the production of pro-inflammatory cytokines. nih.govresearchgate.net

In macrophages, PEA has been shown to modulate their activation and polarization. nih.govmdpi.com Microglia, the resident macrophage-like cells of the central nervous system, are key targets for PEA. mdpi.com In conditions of neuroinflammation, microglia can become overactivated, contributing to a cycle of inflammation and neuronal damage. researchgate.netoup.com PEA can inhibit this overactivation, thereby reducing the release of inflammatory mediators. researchgate.netmdpi.com Research indicates that PEA can counteract the pro-inflammatory M1 polarization of microglia and promote a shift towards the anti-inflammatory M2 phenotype. mdpi.com This modulation helps to restore tissue homeostasis and provides a neuroprotective effect. mdpi.com Furthermore, PEA can enhance the phagocytic activity of macrophages, contributing to its anti-infective properties. nih.gov

PEA also influences neutrophil activity. In models of spinal cord injury, PEA administration has been shown to have an inhibitory potential on neutrophil infiltration. mdpi.com By reducing the recruitment of neutrophils to sites of inflammation, PEA can help to mitigate tissue damage associated with the release of neutrophilic enzymes and reactive oxygen species.

Pain Modulation and Analgesic Effects

Palmitoylethanolamide has demonstrated notable analgesic effects across a spectrum of pain conditions, positioning it as a significant agent in pain management. nih.govnih.gov Its pain-relieving properties are attributed to its ability to modulate inflammation and neuroinflammatory processes. nih.govspringermedizin.de PEA is an endogenous fatty acid amide that interacts with the endocannabinoid system and other cellular targets to control pain signaling. nih.govcenterwatch.com It has been shown to be effective in reducing the intensity of chronic pain without the side effects commonly associated with traditional analgesics. oup.comnih.gov

Chronic Pain Syndromes

Clinical evidence supports the utility of PEA in the management of various chronic pain syndromes. nih.gov Systematic reviews and meta-analyses of randomized controlled trials have concluded that PEA can significantly reduce pain scores compared to comparators. nih.gov Its efficacy has been observed in chronic pain of different origins, including radiculopathy, osteoarthrosis, and post-herpetic neuralgia. oup.com

Neuropathic Pain (e.g., Diabetic Peripheral Neuropathy, Chemotherapy-Induced Peripheral Neuropathy)

Neuropathic pain, a challenging condition arising from nerve damage, is a key area where PEA has shown therapeutic potential. nih.govcenterwatch.com It is believed to exert its effects by reducing neuroinflammation and protecting nerve cells. nih.govcenterwatch.com

Diabetic Peripheral Neuropathy (DPN): Several studies have investigated the role of PEA in alleviating the symptoms of diabetic peripheral neuropathy. nih.govdiabetesjournals.orgtums.ac.ir In a randomized controlled trial, PEA was shown to significantly reduce total pain and pain interference in individuals with DPN. nih.gov The study also noted improvements in sleep and a reduction in inflammatory markers such as interleukin-6 and C-reactive protein. nih.gov Another prospective observational study found that adding PEA to standard therapy for DPN patients resulted in a significant decrease in pain scores and improved sensitivity. tums.ac.irtums.ac.ir

Study TypeKey FindingsOutcome MeasuresReference
Randomized Controlled TrialSignificant reduction in total pain and pain interference.BPI-DPN, NPSI, MOS sleep scale, DASS-21, IL-6, CRP nih.gov
Prospective Observational StudySignificant decrease in pain scores from 6.05 to 3.57 over 8 weeks.Visual Analog Scale (VAS), Monofilament Testing tums.ac.irtums.ac.ir
Pilot Longitudinal Observational StudyPEA as an add-on to alpha-lipoic acid accelerated the resolution of neuropathic symptoms.Neuropathy Symptoms Score (NSS) diabetesjournals.org

Chemotherapy-Induced Peripheral Neuropathy (CIPN): CIPN is a common and debilitating side effect of certain cancer treatments. mdpi.comgreenmedinfo.com Research suggests that PEA may offer a protective and restorative effect on nerve fibers damaged by chemotherapy agents like paclitaxel (B517696) and oxaliplatin. mdpi.comresearchgate.net Animal studies have demonstrated that PEA can reverse the mechanical allodynia and hyperalgesia associated with paclitaxel-induced neuropathy. mdpi.com In clinical settings, PEA treatment has been associated with improvements in myelinated nerve fiber function in patients with CIPN. researchgate.net One study involving patients with multiple myeloma undergoing chemotherapy found that PEA significantly improved pain and neurophysiological measures related to myelinated nerve fibers. researchgate.net However, another study on established CIPN did not find a significant improvement with PEA. nih.gov

Study TypeChemotherapy AgentsKey FindingsReference
Animal Study (Mice)PaclitaxelPEA reversed mechanical allodynia and hyperalgesia. mdpi.com
Clinical StudyThalidomide, BortezomibPEA significantly improved pain and myelinated nerve fiber function. researchgate.net
Randomized, Double-Blind Phase II Pilot StudyPaclitaxel, Oxaliplatin, CisplatinPEA failed to improve established CIPN. nih.gov
Inflammatory Pain States

PEA's well-documented anti-inflammatory properties make it a candidate for managing inflammatory pain conditions. mdpi.comclinicaltrials.gov It can inhibit the release of pro-inflammatory mediators from mast cells and modulate the activity of other immune cells involved in the inflammatory cascade. nih.govoup.com By targeting neuroinflammation, PEA can alleviate pain associated with conditions like rheumatoid arthritis and other chronic inflammatory diseases. clinicaltrials.govmdpi.com Animal models of inflammatory pain have shown that PEA can produce synergistic analgesic effects when combined with other drugs. mdpi.com

Fibromyalgia

Fibromyalgia is a complex chronic pain disorder for which PEA has been explored as a therapeutic option. mpainjournal.comconsensus.app Observational studies have suggested that PEA, when added to standard treatments like duloxetine (B1670986) and pregabalin, can lead to significant improvements in pain symptoms and quality of life for fibromyalgia patients. customcompounding.com.aunih.govresearchgate.net One study reported a statistically significant decrease in the Visual Analogue Pain Score and an increase in the Quality of Life score in a large cohort of fibromyalgia patients treated with ultramicronized PEA. customcompounding.com.au

Study TypeInterventionKey FindingsReference
Prospective and Retrospective Observational StudiesPEA added to Duloxetine + PregabalinSignificant improvement in pain symptoms compared to Duloxetine + Pregabalin alone. nih.govresearchgate.net
Observational StudyUltramicronized PEAStatistically significant decrease in Visual Analogue Pain Score and increase in Quality of Life score. customcompounding.com.au
Migraine and Other Headache Disorders

Recent research has begun to investigate the potential of PEA in the management of migraines and other headache disorders. mpainjournal.comthefunctionalmedicinecenter.com Studies suggest that PEA may help to reduce the frequency, duration, and intensity of migraine attacks. mpainjournal.comfrontiersin.org A randomized controlled trial found that PEA supplementation resolved more headaches and resulted in lower pain scores compared to a placebo. thefunctionalmedicinecenter.comexamine.com There was also a significant reduction in the use of rescue medication. thefunctionalmedicinecenter.comexamine.com The proposed mechanisms involve PEA's anti-inflammatory actions and its ability to inhibit mast cell degranulation, which is relevant to the pathophysiology of migraine. frontiersin.orgnutraingredients.com A combination of PEA with melatonin (B1676174) has also shown promise in the preventive therapy of migraine. frontiersin.orgnutraingredients.comexamine.com

Study TypeInterventionKey FindingsReference
Randomized Controlled TrialPEAResolved more headaches at 2 and 8 hours; lower pain scores; reduced use of rescue medication. thefunctionalmedicinecenter.comexamine.com
Randomized, Double-Blind, Placebo-Controlled TrialPEA + MelatoninSignificant reduction in migraine frequency, duration, and intensity after 3 months. frontiersin.orgnutraingredients.com

Mechanisms of Antinociception (Peripheral and Central)

The antinociceptive, or pain-relieving, effects of Palmitoylethanolamide are mediated through a variety of peripheral and central mechanisms. mdpi.com While it does not bind directly to classical cannabinoid receptors, it is considered part of the extended endocannabinoid system. mdpi.com One of its key mechanisms is the "entourage effect," where it indirectly stimulates endocannabinoid signaling by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). mdpi.comresearchgate.net This leads to higher levels of AEA in tissues, enhancing its analgesic actions. mdpi.com

Peripheral Mechanisms: At the peripheral level, PEA has been shown to induce antinociception through the activation of ATP-sensitive potassium (K+) channels. nih.gov This effect was demonstrated in a study where the antinociceptive action of PEA was blocked by a selective blocker of these channels. nih.gov PEA also interacts with peroxisome proliferator-activated receptor-alpha (PPAR-α), and activation of this receptor is involved in its anti-inflammatory and analgesic effects. nih.govnih.gov Additionally, PEA can indirectly activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a role in modulating inflammation and pain. nih.govfrontiersin.org The desensitization of TRPV1 channels is a known mechanism for analgesia. nih.gov PEA's ability to modulate mast cell degranulation at the site of injury or inflammation is another important peripheral mechanism that contributes to its anti-inflammatory and pain-relieving properties. mdpi.com

Synergistic Analgesic Effects with Conventional Pharmacotherapies

A significant aspect of the therapeutic potential of Palmitoylethanolamide is its ability to act synergistically with conventional analgesic drugs, potentially enhancing their efficacy while allowing for the use of lower doses, which may minimize side effects. dntb.gov.uanih.gov This synergistic interaction has been demonstrated in preclinical studies with opioids and other classes of analgesics. dntb.gov.uanih.gov

In a study using the formalin test in mice, a model of persistent pain, the combination of PEA and morphine was found to produce a synergistic antinociceptive effect. dntb.gov.ua Similarly, a synergistic interaction was observed between PEA and gabapentin (B195806) in the same pain model. dntb.gov.ua This suggests that PEA could be a valuable adjunct to these commonly prescribed pain medications. dntb.gov.ua

Another investigation focused on the interaction between PEA and tramadol (B15222), an opioid analgesic. nih.gov The study found that the combination of PEA and tramadol produced a significant synergistic antinociceptive effect. nih.gov The isobolographic analysis revealed that the experimental effective dose of the combination was significantly smaller than the theoretically calculated additive dose, confirming a synergistic interaction. nih.gov The mechanisms underlying this synergy were found to involve the opioid receptor, TRPV1 channels, and PPAR-α. nih.gov Importantly, the sedative effect of the PEA and tramadol combination was less than that observed with individual treatments. nih.gov

These findings suggest that combining PEA with conventional pharmacotherapies could be a promising strategy for pain management. dntb.gov.uanih.gov PEA is often used in conjunction with other molecules that have antioxidant or analgesic properties to treat both acute and chronic inflammatory conditions. researchgate.netmdpi.com The ability of PEA to enhance the analgesic effects of other drugs highlights its potential to improve current pain treatment regimens. dntb.gov.ua

Table 2: Synergistic Effects of Palmitoylethanolamide with Conventional Analgesics

Conventional Drug Animal Model Key Finding Mechanism of Synergy Reference
Morphine Formalin test in mice Synergistic antinociceptive effect. Not specified in detail. dntb.gov.ua
Gabapentin Formalin test in mice Synergistic antinociceptive effect. Not specified in detail. dntb.gov.ua
Tramadol Formalin test in mice Synergistic antinociceptive interaction. Involvement of opioid receptor, TRPV1, and PPAR-α. nih.gov

Neuroprotective Effects and Applications in Neurological Disorders

Neurodegenerative Diseases

Palmitoylethanolamide has emerged as a promising agent in the context of neurodegenerative diseases due to its demonstrated neuroprotective and anti-inflammatory properties. nih.govnih.gov Neuroinflammation is increasingly recognized as a key player in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease, and may alter synaptic transmission, contributing to the progression of neurodegeneration. mdpi.com PEA has been shown to be effective in reducing neuroinflammation and neurodegeneration in several in vitro and in vivo models. unich.it

In the context of Alzheimer's disease (AD), a primary focus of research has been on the effects of PEA on the neurotoxicity induced by beta-amyloid (Aβ) peptides, a hallmark of the disease. nih.govnih.gov In vitro studies have shown that PEA can protect against Aβ-induced toxicity in primary cultures of cortical neurons and astrocytes. nih.gov PEA pretreatment was found to counteract the negative effects of Aβ on cell viability. nih.gov It achieves this, in part, by blunting the activation of astrocytes induced by Aβ, which in turn improves neuronal survival. nih.govfrontiersin.org This neuroprotective effect is mediated, at least partially, through the activation of PPAR-α. nih.gov

Chronic administration of ultramicronized PEA (um-PEA) in a triple-transgenic mouse model of AD (3xTg-AD) has been shown to rescue cognitive deficits. unich.it This cognitive improvement was associated with a reduction in neuroinflammation and oxidative stress. unich.it Furthermore, biochemical analyses revealed that long-term um-PEA treatment reduced the formation of Aβ and the phosphorylation of tau protein, another key pathological feature of AD. frontiersin.orgnih.gov These effects were linked to a normalization of astrocytic function and a rebalancing of glutamatergic transmission. frontiersin.orgnih.gov

Recent research has also shed light on the connection between gut health and Alzheimer's disease, with intestinal dysfunctions being a recognized comorbidity. frontiersin.org In a mouse model of AD, PEA has been shown to counteract enteric inflammation and bowel motor dysfunctions. nih.govnih.gov Treatment with PEA led to an improvement in colonic motor activity and the integrity of the intestinal epithelial barrier. frontiersin.orgnih.gov It also reduced the accumulation of Aβ in the colon and lowered levels of circulating inflammatory markers. frontiersin.orgnih.gov These findings suggest that PEA can alleviate the intestinal abnormalities associated with AD, representing a novel therapeutic avenue for managing the broader spectrum of symptoms in this neurodegenerative disease. nih.govfrontiersin.org

Table 3: Effects of Palmitoylethanolamide in Alzheimer's Disease Models

Model Key Findings Potential Mechanisms Reference
In vitro (cortical neurons & astrocytes) Protected against Aβ-induced toxicity and improved neuronal survival. Blunting of Aβ-induced astrocyte activation; PPAR-α activation. nih.govfrontiersin.orgnih.gov
3xTg-AD Mouse Model (chronic um-PEA) Rescued cognitive deficits; reduced Aβ formation and tau phosphorylation. Reduced neuroinflammation and oxidative stress; normalized astrocytic function; rebalanced glutamatergic transmission. frontiersin.orgunich.itnih.gov
SAMP8 Mouse Model (AD with enteric dysfunction) Improved colonic motor activity and intestinal barrier integrity; reduced colonic Aβ accumulation. Counteracted enteric glial hyperactivation; reduced enteric inflammation. nih.govfrontiersin.orgnih.gov
Parkinson's Disease Models

Palmitoylethanolamide (PEA) has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease (PD), primarily by targeting neuroinflammation, oxidative stress, and neuronal death. The most commonly utilized models in this research are the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and the 6-hydroxydopamine (6-OHDA) induced models, which replicate key pathological features of PD in rodents.

In the MPTP model, which induces biochemical and cellular alterations similar to idiopathic PD, PEA treatment has been shown to protect against neurotoxicity. mdpi.com Specifically, PEA administration reduced the activation of microglia and astrocytes, mitigated oxidative stress, and preserved protein dynamics within the substantia nigra, a brain region critically affected in PD. mdpi.com This neuroprotection translated to a reversal of motor deficits in the treated animals. mdpi.com The neuroprotective effects of PEA appear to be at least partially dependent on the peroxisome proliferator-activated receptor-alpha (PPAR-α), as the absence of this receptor was found to worsen MPTP-induced toxicity. mdpi.comnih.gov Pre-treatment with micronized PEA (m-PEA) in an MPTP model not only improved behavioral deficits and the expression of tyrosine hydroxylase (a key enzyme in dopamine (B1211576) synthesis) and dopamine transporter, but also reduced pro-inflammatory cytokines and stimulated neurogenesis in the hippocampus. mdpi.com

Further research using a derivative, 2-pentadecyl-2-oxazoline (B1252923) (PEA-OXA), in the MPTP model, has shown that daily oral supplementation can lessen behavioral disturbances and the neurodegeneration of the dopaminergic pathway. mdpi.com This was evidenced by the prevention of dopamine depletion, increased activity of tyrosine hydroxylase and dopamine transporter, and a decrease in α-synuclein aggregation and the expression of pro-inflammatory enzymes. mdpi.com

In the 6-OHDA-induced model of PD, PEA treatment improved behavioral impairments and increased the expression of tyrosine hydroxylase in the striatum, indicating a preserving effect on dopaminergic neurons. nih.govnih.gov Additionally, PEA was observed to reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase and cyclooxygenase-2, and modulate markers of apoptosis, highlighting its role in controlling neuroinflammation and cell death. nih.govnih.gov

Table 1: Effects of Palmitoylethanolamide in Parkinson's Disease Models
Animal ModelKey FindingsMolecular Mechanisms
MPTP-induced Parkinson's DiseaseProtected against the loss of tyrosine hydroxylase positive neurons; Reversed motor deficits. nih.govReduced microglial and astrocyte activation; Decreased oxidative stress. mdpi.com
6-OHDA-induced Parkinson's DiseaseImproved behavioral impairments; Preserved dopaminergic neurons. nih.govReduced expression of pro-inflammatory enzymes (iNOS, COX-2); Modulated pro- and anti-apoptotic markers. nih.govnih.gov
Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis (EAE)

In the context of multiple sclerosis (MS), research has primarily focused on the experimental autoimmune encephalomyelitis (EAE) model, which mimics the inflammatory demyelinating conditions of MS. Studies have largely investigated a co-ultramicronized composite of PEA with the flavonoid luteolin (B72000) (co-ultraPEALut).

Daily administration of co-ultraPEALut in a mouse model of EAE, initiated at the onset of clinical signs, resulted in a dose-dependent improvement in neurological scores. mdpi.comnih.gov This clinical improvement was associated with a significant reduction in the gene expression of pro-inflammatory mediators and receptors in the brainstem and cerebellum. nih.govnih.gov Specifically, the treatment downregulated the increased messenger RNA (mRNA) expression of serum amyloid A1, tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interferon-gamma (IFN-γ) at 14 days post-immunization. nih.gov

Furthermore, co-ultraPEALut treatment was found to downregulate the expression of Toll-like receptor 2, formyl peptide receptor 2, and key molecules involved in T-cell activation, as well as the cannabinoid receptor CB2, which were all upregulated in the EAE model. nih.gov Beyond its anti-inflammatory effects, co-ultraPEALut has been shown to promote the maturation of oligodendrocyte precursor cells, the cells responsible for myelination in the central nervous system. This was evidenced by an increased expression of myelin basic protein. researchgate.net

Table 2: Effects of Palmitoylethanolamide in an Experimental Autoimmune Encephalomyelitis (EAE) Model
CompoundKey FindingsMolecular Mechanisms
Co-ultramicronized PEA/Luteolin (co-ultraPEALut)Dose-dependently improved clinical scores. nih.govReduced mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ); Downregulated inflammatory receptors. nih.govnih.gov
Co-ultramicronized PEA/Luteolin (co-ultraPEALut)Facilitated the development of oligodendrocyte precursor cells.Increased expression of myelin basic protein. researchgate.net
Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by significant spinal inflammation, with microglia and mast cells playing a notable role. While preclinical data in animal models of ALS are emerging, some human studies suggest a potential benefit of PEA. Oral supplementation with ultramicronized PEA (um-PEA) in an ALS patient was reported to lead to improvements in the clinical picture, including muscle tone, as well as respiratory and motor functions, which was attributed to PEA's ability to control neuroinflammation. A larger clinical trial involving ALS patients demonstrated that a six-month administration of um-PEA, as an adjunct to standard therapy with riluzole, significantly slowed the decline in lung function and the worsening of ALS symptoms.

Vascular Dementia and Cerebral Ischemia

The therapeutic potential of PEA has been explored in models of vascular dementia and cerebral ischemia, with a focus on its neuroprotective and anti-inflammatory properties. In a rat model of transient middle cerebral artery occlusion (MCAo), a common model for ischemic stroke, treatment with PEA after the ischemic event reduced brain edema and infarct size. nih.gov This was accompanied by improvements in histological outcomes and a reduction in apoptosis, as indicated by changes in Bax and Bcl-2 levels. nih.gov

PEA treatment also inhibited the infiltration of astrocytes and restored the reduced expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). nih.gov Furthermore, PEA was found to inhibit the increased expression of pro-inflammatory signaling molecules like pJNK and nuclear factor-kappa B (NF-κB), as well as the degradation of IκB-α. nih.gov These molecular changes were associated with improved neurobehavioral functions in the PEA-treated animals. nih.gov

A co-ultramicronized formulation of PEA with luteolin (co-ultraPEALut) has also been investigated in the MCAo model. Post-ischemic treatment with co-ultraPEALut similarly led to reduced brain edema and infarct volume, improved neurobehavioral outcomes, and a decreased expression of pro-inflammatory and astrocyte markers. nih.gov A derivative, N-palmitoylethanolamide-oxazoline (PEA-OXA), has shown neuroprotective effects in a model of transient MCAo in diabetic rats, where it significantly reduced lesion size and histological damage. mdpi.com

Table 3: Effects of Palmitoylethanolamide in Cerebral Ischemia Models
Animal ModelCompoundKey FindingsMolecular Mechanisms
Middle Cerebral Artery Occlusion (MCAo) in ratsPalmitoylethanolamide (PEA)Reduced brain edema and infarct volume; Improved neurobehavioral functions. nih.govInhibited astrocyte infiltration; Restored expression of BDNF and GDNF; Inhibited pJNK and NF-κB expression. nih.gov
Middle Cerebral Artery Occlusion (MCAo) in ratsCo-ultramicronized PEA/Luteolin (co-ultraPEALut)Reduced brain edema and infarct volume; Improved neurobehavioral functions. nih.govReduced expression of pro-inflammatory and astrocyte markers. nih.gov
Middle Cerebral Artery Occlusion (MCAo) in diabetic ratsN-palmitoylethanolamide-oxazoline (PEA-OXA)Significantly reduced lesion size and histological damage. mdpi.comReduced mast cell activation and degranulation. mdpi.com

Attenuation of Neuronal Damage and Excitotoxicity

One of the key neuroprotective mechanisms of Palmitoylethanolamide (PEA) is its ability to counteract excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. nih.gov This is a common pathological pathway in many acute and chronic neurological disorders.

Research has shown that PEA can inhibit the evoked release of glutamate from cerebrocortical nerve terminals. nih.gov This inhibitory effect is concentration-dependent and is associated with a reduction in the cytosolic concentration of calcium ions. researchgate.net The mechanism appears to involve the suppression of Cav2.1 (P/Q-type) voltage-gated calcium channels and the activity of protein kinase A. researchgate.net Furthermore, the inhibition of glutamate release by PEA is thought to be partly mediated by the activation of cannabinoid CB1 receptors. nih.gov

In a delayed post-glutamate paradigm of excitotoxic death in cerebellar granule neurons, PEA demonstrated a concentration-dependent protective effect. nih.gov This suggests that PEA can intervene in the downstream cellular processes that are triggered by an excitotoxic stimulus. nih.gov The ability of PEA to modulate glutamate neurotransmission is a significant aspect of its neuroprotective profile, offering a potential mechanism for its beneficial effects in a range of neurological conditions where excitotoxicity is a contributing factor. nih.gov

Table 4: Effects of Palmitoylethanolamide on Glutamate Release
Experimental ModelKey FindingsProposed Mechanism
Rat Cerebrocortical Nerve TerminalsInhibited the Ca²⁺-dependent release of glutamate. researchgate.netSuppression of Caᵥ2.1 (P/Q-type) channels and protein kinase A activity; Partial activation of cannabinoid CB1 receptors. researchgate.net
Cerebellar Granule Neurons (post-glutamate excitotoxicity)Protected against glutamate-induced neuronal death. nih.govDown-modulation of deleterious cellular processes following the excitotoxic stimulus. nih.gov

Promotion of Spinal Cord Recovery and Nerve Regeneration

Palmitoylethanolamide (PEA), particularly in combination with luteolin as co-ultramicronized PEA/luteolin (co-ultraPEALut), has shown promise in promoting recovery and regeneration following spinal cord injury (SCI). In a murine model of SCI, daily treatment with co-ultraPEALut for 72 hours post-injury led to an increase in the number of bromodeoxyuridine-positive nuclei and doublecortin-immunoreactive cells in the spinal cord, indicating enhanced neurogenesis. frontiersin.orgnih.govnih.gov

This increase in new neuron formation was correlated with synaptic plasticity, as evidenced by an analysis of dendritic spine density. researchgate.net Furthermore, co-ultraPEALut administration stimulated the expression of several crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF), glial cell-derived neurotrophic factor (GDNF), nerve growth factor (NGF), and neurotrophin-3. frontiersin.orgnih.govnih.gov These findings suggest that co-ultraPEALut plays a significant role in the survival and differentiation of new neurons and the maturation of dendritic spines, which are critical processes for functional recovery after SCI. nih.gov

In the context of peripheral nerve injury, PEA has been studied in the chronic constriction injury (CCI) model of the sciatic nerve in rodents. In this model, repeated PEA treatment reduced the presence of intraneural edema and macrophage infiltration. dovepress.com Histological analysis revealed signs of neuro-regeneration, including a significantly thicker myelin sheath, increased axonal diameter, and a greater number of nerve fibers in PEA-treated animals. dovepress.com These neuro-reparative effects were found to be dependent on the peroxisome proliferator-activated receptor-alpha (PPAR-α), as PEA treatment did not show any signs of neuro-repair in PPAR-α-deficient mice. nih.gov

Table 5: Effects of Palmitoylethanolamide on Spinal Cord and Nerve Regeneration
Injury ModelCompoundKey FindingsMolecular Mechanisms
Spinal Cord Injury (murine)Co-ultramicronized PEA/Luteolin (co-ultraPEALut)Increased number of newly formed neurons; Promoted dendritic remodeling and preserved spine density. frontiersin.orgnih.govStimulated expression of neurotrophic factors (BDNF, GDNF, NGF, NT-3). frontiersin.orgnih.gov
Chronic Constriction Injury (sciatic nerve)Palmitoylethanolamide (PEA)Reduced intraneural edema and macrophage infiltration; Increased myelin sheath thickness and axonal diameter. dovepress.comMediated through Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). nih.gov

Anti-Epileptic Properties

Palmitoylethanolamide (PEA) has demonstrated anti-convulsant effects in several preclinical models of epilepsy, suggesting its potential as an anti-epileptic agent. In a pentylenetetrazol (PTZ)-induced chemical kindling model in rats, pretreatment with PEA was found to increase the latency to seizure initiation and reduce the duration of seizures. nih.gov The anti-epileptic effects of PEA in this model were attenuated by the administration of antagonists for both cannabinoid CB1 and CB2 receptors, indicating that the endocannabinoid system plays a role in mediating these effects. nih.govresearchgate.net

In a mouse model of acute epileptic seizures induced by kainic acid, subchronic administration of PEA significantly alleviated the intensity of seizures. frontiersin.org This was accompanied by neuroprotective effects and a modulation of plasma and hippocampal levels of endocannabinoids and related compounds. frontiersin.org The neurobiological mechanisms underlying the anti-seizure effects of PEA are thought to involve the activation of the endocannabinoid system and the modulation of neuroinflammation and excitotoxicity. nih.gov Preclinical studies have consistently shown that PEA supplementation can reduce the frequency and severity of seizures in animal models of both epilepsy and acute seizures. mdpi.com

Table 6: Anti-Epileptic Properties of Palmitoylethanolamide
Seizure ModelKey FindingsProposed Mechanisms
Pentylenetetrazol (PTZ)-induced seizuresIncreased seizure latency; Reduced seizure duration. nih.govMediated through cannabinoid CB1 and CB2 receptors. nih.govresearchgate.net
Kainic acid-induced seizuresAlleviated seizure intensity; Promoted neuroprotection. frontiersin.orgModulation of endocannabinoid levels; Reduction of neuroinflammation and excitotoxicity. frontiersin.orgnih.gov

Tourette Syndrome Research

Preliminary research suggests a potential role for Palmitoylethanolamide (PEA) in the management of Tourette Syndrome (TS), particularly when used in combination with other compounds. An uncontrolled, 12-week Phase 2 trial investigated the effects of THX-110, a proprietary combination of delta-9-tetrahydracannabinol (Δ9-THC) and PEA, on adults with treatment-resistant Tourette's. medscape.comnih.govpsychiatryonline.org The study administered a maximum daily dose of 10 mg of Δ9-THC alongside a constant 800 mg dose of PEA to 16 participants. nih.govpsychiatryonline.org

The rationale for combining PEA with Δ9-THC stems from PEA's known ability to mimic certain endocannabinoid-driven activities, potentially enhancing the therapeutic effects of cannabinoids. medscape.com This is sometimes referred to as an "entourage effect," where PEA may amplify the natural defensive and restorative mechanisms of the body's endocannabinoid system. soulperformancenutrition.commdpi.com

The results of the trial showed a statistically significant improvement in tic symptoms, as measured by the Yale Global Tic Severity Scale (YGTSS), within the first week of treatment compared to baseline. nih.govpsychiatryonline.org Over the 12-week period, participants experienced an average reduction in their YGTSS total tic score of over 20%, which corresponded to a 7-point decrease. nih.govpsychiatryonline.orgtheamazingflower.com Of the 16 participants, 12 chose to continue into a 24-week extension phase of the study. nih.gov While side effects were reported, they were generally managed by adjusting the Δ9-THC dosage. nih.govpsychiatryonline.org

Although these initial findings are promising, it is important to note that this was a small, uncontrolled study. medscape.comnih.gov Therefore, the observed improvements could be influenced by factors other than the medication, such as the natural waxing and waning of tic symptoms or patient expectancy. medscape.com Future double-blind, placebo-controlled trials are necessary to definitively establish the efficacy of this combination therapy for Tourette Syndrome. nih.gov

Clinical Trial of THX-110 (Δ9-THC and PEA) for Tourette Syndrome
ParameterDetailsReference
Study DesignPhase 2, uncontrolled, 12-week trial with a 24-week extension phase medscape.comnih.govpsychiatryonline.org
Participants16 adults with treatment-resistant Tourette's Syndrome medscape.comnih.gov
InterventionTHX-110: Max 10 mg/day Δ9-THC and constant 800 mg/day PEA nih.govpsychiatryonline.org
Primary Outcome MeasureYale Global Tic Severity Scale (YGTSS) total tic score nih.govpsychiatryonline.orgtheamazingflower.com
Key Findings>20% average improvement in tic symptoms (7-point decrease in YGTSS score) nih.govpsychiatryonline.orgtheamazingflower.com
Continuation12 out of 16 participants elected to continue to the extension phase nih.govpsychiatryonline.org

Immunomodulatory Properties

Palmitoylethanolamide is recognized for its multifaceted immunomodulatory effects, influencing a wide range of immune responses and cellular activities. mdpi.comnih.gov It is an endogenous compound that the body produces as a protective, pro-homeostatic response to cellular injury and inflammation. nih.govmdpi.com PEA's ability to modulate the immune system is a key aspect of its therapeutic potential across various conditions. mdpi.comsanus-q.com

PEA exerts its immunomodulatory effects by interacting with multiple molecular targets and influencing the behavior of key immune cells. nih.govsanus-q.com Its primary mechanism involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). mdpi.commdpi.comnbinno.com This interaction regulates genes involved in inflammation and metabolism. mdpi.com PEA also indirectly modulates cannabinoid receptors CB1 and CB2 and interacts with other receptors like GPR55 and TRPV1. mdpi.com

A significant aspect of PEA's action is its ability to regulate non-neuronal cells such as mast cells, microglia, and astrocytes. mdpi.com It is known to down-regulate the activation and degranulation of mast cells, which are central to inflammatory and allergic responses. mdpi.comnih.gov In the central nervous system, PEA modulates the activity of microglia and astrocytes, the resident immune cells, helping to control neuroinflammation. nih.govmdpi.com It can stimulate the uptake of pathogens by macrophages and microglia, often without a corresponding increase in pro-inflammatory mediators. mdpi.comnih.govnih.gov This fine-tuning of the immune response helps to restore balance and prevent excessive inflammation. soulperformancenutrition.comsanus-q.com

Research has highlighted PEA's potential as an antiviral agent, with studies dating back to the 1970s demonstrating its efficacy in reducing the incidence and severity of acute respiratory infections caused by the influenza virus. mdpi.comnih.govnih.govwellbeingjournal.com PEA is thought to enhance non-specific immune resistance against viral pathogens. mdpi.comnih.gov

More recently, PEA has been investigated for its activity against SARS-CoV-2. nih.govmdpi.com Studies suggest that PEA may exert a dual antiviral effect. Firstly, it may directly interfere with the virus by binding to the SARS-CoV-2 spike (S) protein, which has been shown to reduce viral infection by approximately 70% in vitro. nih.govmdpi.comnutraingredients-asia.com This action appears to be specific to SARS-CoV-2, as it did not prevent infection by other enveloped viruses like VSV or HSV-2. nih.govmdpi.com Secondly, by activating PPAR-α, PEA can dismantle intracellular lipid droplets, which the virus uses as a source of energy and protection, thereby inhibiting viral replication. nih.govmdpi.comnutraingredients-asia.com

A critical aspect of severe viral infections like influenza and COVID-19 is the "cytokine storm," an excessive and dysregulated immune response characterized by the overproduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govnih.govnih.gov This hyper-inflammatory state contributes significantly to morbidity and mortality. nih.govnih.gov PEA has been shown to mitigate this cytokine storm by modulating the immune response and reducing the levels of these pro-inflammatory cytokines. mdpi.comnih.gov For instance, in a randomized controlled trial with non-hospitalized adults recently diagnosed with COVID-19, PEA supplementation was associated with significant reductions in circulating IL-1β and IL-2 compared to a placebo. nih.govnutraingredients.com By controlling this overactive immune response, PEA helps to limit tissue damage and slow disease progression. nih.govnih.gov

PEA has demonstrated the ability to enhance the body's resistance to bacterial infections. nih.gov Its antibacterial effects are primarily mediated through the modulation of the innate immune system, involving cells like mast cells, macrophages, and microglia. nih.gov

Pre-clinical studies have shown that PEA can increase resistance to systemic bacterial infections. nih.gov For example, prophylactic treatment with PEA has been shown to prolong survival rates and reduce bacterial loads in the spleen, liver, and blood of mice challenged with E. coli. nih.govnih.gov In a model of bacterial meningitis in aged mice, PEA pre-treatment delayed the onset of clinical symptoms and was associated with lower bacterial titers in peripheral organs. nih.gov

The mechanism behind this enhanced resistance involves the stimulation of phagocytosis—the process by which immune cells engulf and destroy pathogens. nih.gov Exposure to PEA has been found to stimulate the uptake and intracellular killing of E. coli by both macrophages and microglia. nih.govresearchgate.net This effect is likely mediated through the activation of CB2 receptors, which enhances chemotaxis (the movement of immune cells toward the infection), and PPAR-α, which induces phagocytosis. nih.gov This allows PEA to bolster the body's defense against bacterial invaders without necessarily causing a surge in pro-inflammatory cytokines that can lead to tissue damage. nih.gov

Effects of Prophylactic PEA in Animal Models of Bacterial Infection
Study ModelPEA EffectKey OutcomesReference
Aged mice with bacterial meningitis (E. coli K1)Prolonged survivalMedian survival time prolonged by 18 hours; delayed onset of clinical symptoms nih.gov
Aged mice with bacterial meningitis (E. coli K1)Reduced bacterial loadLower bacterial titers in spleen, liver, and blood nih.gov
Aged mice with bacterial meningitis (E. coli K1)Attenuated inflammationDiminished levels of pro-inflammatory cytokines in the spleen; attenuated microglial activation in the brain nih.gov
Young mice with systemic infection (E. coli K1)Increased survival and clearanceIncreased survival rate and enhanced bacterial clearance nih.govnih.gov
In vitro macrophage and microglia culturesEnhanced phagocytosisStimulated uptake and intracellular killing of E. coli nih.govresearchgate.net

PEA plays a significant role in regulating hypersensitivity and allergic reactions, primarily through its well-documented ability to control mast cell activation and degranulation. nih.govnih.gov This action, sometimes referred to as the ALIA (Autacoid Local Injury Antagonism) mechanism, positions PEA as a local down-regulator of inflammation and allergic responses. nih.gov

In murine models of allergic airway inflammation, such as asthma, it has been observed that bronchial PEA levels are reduced during allergic sensitization. nih.govnih.gov Supplementation with PEA before allergen exposure was shown to prevent many asthma-like features. nih.gov Specifically, PEA prevented bronchial hyperreactivity, inhibited the recruitment of leukocytes (including eosinophils), and reduced pulmonary inflammation. nih.govresearchgate.net This protective effect was linked to a significant inhibition of pulmonary mast cell recruitment and degranulation, as well as a reduction in the production of leukotriene C4, a key inflammatory mediator in asthma. nih.govresearchgate.net

The regulation of these allergic responses is mediated through PEA's interaction with several receptors, including the indirect activation of CB2 receptors and the direct activation of GPR55, which can have anti-anaphylactic effects by acting on mast cells. mdpi.comnih.gov By stabilizing mast cells, PEA reduces the release of pro-inflammatory and allergy-mediating substances, thereby attenuating the hypersensitivity reaction. nih.gov

Influence on Metabolic and Endocrine Systems

Palmitoylethanolamide has emerged as a significant modulator of metabolic and endocrine functions, with research indicating its potential to address alterations associated with metabolic syndrome. mdpi.comnih.gov Its effects are largely mediated through the activation of PPAR-α, a nuclear receptor that is a key regulator of lipid metabolism, fatty acid oxidation, and energy homeostasis. mdpi.comnih.govunina.it

PEA has been shown to influence body weight, food intake, and fat mass. In a study using ovariectomized rats, a model for postmenopausal mild obesity, chronic treatment with PEA led to a reduction in food intake, body weight, and fat mass. nih.gov This effect on appetite and weight management may be linked to its ability to improve hypothalamic leptin signaling. mdpi.comnih.gov Leptin is a key hormone in regulating energy balance, and resistance to its effects is a hallmark of obesity. PEA was found to restore leptin sensitivity in the hypothalamus, which is consistent with its observed effects on reducing food intake. nih.gov

Beyond central appetite regulation, PEA also exerts peripheral effects on adipose tissue and lipid metabolism. nih.gov It has been shown to increase the phosphorylation of AMP-activated protein kinase-α (AMPK-α) in adipose tissue, which suggests an increase in ATP-producing catabolic pathways like fatty acid oxidation. nih.govnih.gov Evidence also suggests PEA may promote the "browning" of white adipose tissue, a process that enhances energy expenditure. mdpi.comnih.gov In terms of lipid profiles, PEA's activation of PPAR-α can boost fatty acid oxidation and decrease lipid synthesis, which may help lower low-density lipoprotein cholesterol and triglyceride levels. mdpi.comnih.gov In one study, PEA treatment demonstrated significant hypocholesterolemic activity in ovariectomized rats. nih.gov

Furthermore, PEA influences the inflammatory state of adipose tissue, which is a critical factor in metabolic dysfunction. It can polarize adipose tissue macrophages toward an M2 "lean" phenotype, which is associated with a reduction in inflammatory cytokines and adipokines that contribute to insulin (B600854) resistance. nih.gov By reducing these pro-inflammatory cytokines, PEA's anti-inflammatory properties can enhance insulin sensitivity. mdpi.comnih.gov

Metabolic and Endocrine Effects of Palmitoylethanolamide
System/ProcessEffect of PEAMechanism/ObservationReference
Weight ManagementReduction in body weight and fat massObserved in ovariectomized rat models of mild obesity. nih.gov
Appetite RegulationReduction in food intakeLinked to improved hypothalamic leptin sensitivity and reduced AMPK-α phosphorylation in the hypothalamus. mdpi.comnih.gov
Lipid MetabolismHypocholesterolemic activitySignificantly increased fatty acid oxidation and decreased lipid synthesis. Reduced total cholesterol in animal models. mdpi.comnih.govnih.gov
Adipose TissuePromotes "browning" of white fat; reduces inflammationEnhances energy expenditure; polarizes macrophages to anti-inflammatory M2 phenotype. mdpi.comnih.govnih.gov
Insulin SensitivityEnhances insulin sensitivityReduces pro-inflammatory cytokines that interfere with insulin signaling. mdpi.comnih.gov
Energy HomeostasisIncreases catabolic pathwaysIncreases AMPK-α phosphorylation in adipose tissue. nih.gov

Modulation of Lipid Metabolism

PEA is intrinsically linked to lipid metabolism, both through its structural nature as a fatty acid derivative and its interaction with key metabolic regulators. The degradation of PEA itself is a metabolic process, where enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) hydrolyze it into palmitic acid and ethanolamine. wikipedia.orgnih.gov

Glucose Homeostasis

The influence of PEA extends to the regulation of glucose homeostasis, a critical aspect of metabolic health. researchgate.netencyclopedia.pubnih.gov Its physiological effects are tied to its interaction with various receptors, including the G protein-coupled receptors GPR55 and GPR119, which are involved in metabolic regulation. wikipedia.orgnih.gov While the precise mechanisms are still under investigation, fatty acid ethanolamides like PEA are recognized for their role in maintaining glucose balance. encyclopedia.pub Research into related pathways has shown that agonism of GPR119 can lead to increased glucagon (B607659) secretion during periods of insulin-induced hypoglycemia, highlighting a potential pathway through which PEA could exert its effects. encyclopedia.pub

Other Investigated Therapeutic Areas

Beyond its metabolic roles, PEA has been explored for its therapeutic potential across a diverse range of physiological systems.

Gastrointestinal Motility Regulation

PEA has been identified as a significant regulator of gastrointestinal function, particularly in the context of intestinal motility. nih.gov Studies have demonstrated that exogenously administered PEA can inhibit and normalize intestinal transit, especially in models of accelerated transit that can occur after inflammation. nih.govcnr.it This effect appears to be mediated through a peripheral mechanism that is independent of the classical cannabinoid receptors. researchgate.netnih.gov

Interestingly, the levels of endogenous PEA have been observed to decrease in the small intestine of mice with croton oil-induced inflammation. researchgate.net This finding suggests that a reduction in local PEA might contribute to the excessive intestinal transit seen in certain inflammatory conditions of the gut. researchgate.net Research has also shown that PEA can reduce hypermotility in experimental models of ileitis, further supporting its role as a key modulator of gut motor function. nih.gov

Oncological Research (e.g., Inhibition of Cancer Cell Proliferation, Cell Cycle Arrest)

In the field of oncology, PEA has been investigated for its potential anti-cancer properties. Research has shown that PEA can inhibit the proliferation of certain cancer cells and influence the cell cycle. mdpi.com

One key mechanism is its ability to enhance the anti-proliferative effects of anandamide (AEA), another endogenous cannabinoid. nih.gov PEA achieves this by down-regulating the expression of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for breaking down AEA. nih.govovid.com By preserving AEA levels, PEA indirectly potentiates AEA's own cytostatic effects on cancer cells, such as human breast cancer cells. nih.gov

Direct effects of PEA have also been observed. In studies on colon cancer cells, ultramicronized PEA (um-PEA) was found to reduce cell proliferation in a concentration-dependent manner. mdpi.com This anti-proliferative action was linked to the activation of PPAR-α and GPR55 receptors. mdpi.com Furthermore, um-PEA was shown to induce cell cycle arrest in the G2/M phase and reduce tumor cell migration, indicating a multi-faceted impact on cancer cell progression. mdpi.com

Cell LineCompoundEffectKey Findings
Human Breast Cancer Cells (HBCCs)Palmitoylethanolamide (PEA)Enhanced Anti-proliferationPEA enhanced the inhibitory effect of anandamide (AEA) on cell proliferation, partly by down-regulating the FAAH enzyme. nih.gov
Colorectal Cancer Cell Line HCT116Ultramicronized PEA (um-PEA)Inhibition of Proliferationum-PEA reduced the proliferation rate in a concentration-dependent manner over 96 hours. mdpi.comresearchgate.net
Colorectal Cancer Cell Line HCT116Ultramicronized PEA (um-PEA)Cell Cycle ArrestInduced cell cycle arrest in the G2/M phase, potentially through upregulation of cyclin B1/CDK1. mdpi.com
Colorectal Cancer Cell Line HCT116Ultramicronized PEA (um-PEA)Reduced MigrationReduced tumor cell migration by decreasing the expression of MMP2 and TIMP1. mdpi.com

Ocular Health (e.g., Endothelial Dysfunction in Ocular Hypertension)

PEA has emerged as a compound of interest for ocular health, particularly in conditions like ocular hypertension, a primary risk factor for glaucoma. nih.gov Research has focused on its potential to improve endothelial function and lower intraocular pressure (IOP).

A randomized, placebo-controlled clinical trial demonstrated that daily administration of PEA over three months significantly improved systemic endothelial function in patients with ocular hypertension. arvojournals.orgnih.gov This was measured by an improvement in flow-mediated vasodilation (FMD) of the brachial artery. arvojournals.orgnih.gov The same studies also reported a significant reduction in IOP in the PEA-treated groups compared to placebo. arvojournals.orgnih.gov The positive effects on both FMD and IOP suggested that PEA's benefits may be linked to improving the health of the vascular endothelium, which plays a role in regulating aqueous humor outflow and ocular blood flow. arvojournals.orgtandfonline.com The vasorelaxant properties of related endocannabinoids may also contribute by increasing the oxygen supply to the retina. nih.gov

ParameterPatient GroupTreatmentBaseline ValueValue after 3 Months
Flow-Mediated Dilation (FMD)Ocular HypertensivePEA6.06 ± 0.60%8.46 ± 1.09%
Flow-Mediated Dilation (FMD)Ocular HypertensivePlacebo-6.08 ± 0.62%
Intraocular Pressure (IOP)Ocular HypertensivePEA23.03 ± 0.88 mm Hg22.18 ± 1.26 mm Hg

Data extracted from a study on ocular hypertensive patients. nih.gov

Renal Homeostasis and Protection Against Kidney Damage

The protective effects of PEA have also been documented in the context of renal health. The compound is naturally found in kidney tissue, and its levels are known to fluctuate in response to renal injury, suggesting a role in the body's natural defense mechanisms. nih.gov

Studies in animal models have shown that PEA administration can mitigate renal dysfunction and injury resulting from ischemia-reperfusion events. nih.govscientificarchives.com In a model of genetic hypertension, PEA treatment not only reduced blood pressure but also limited the associated kidney damage. nih.gov The protective mechanism is believed to involve a significant reduction in oxidative stress and inflammation within the renal tissue. scientificarchives.comnih.govresearchgate.net By improving the balance of pro-inflammatory and anti-inflammatory markers and reducing oxidative damage, PEA helps to preserve renal function and homeostasis. scientificarchives.comresearchgate.net

Dermatological Conditions (e.g., Allergic Contact Dermatitis)

Palmitoylethanolamide (PEA) has demonstrated notable pharmacological effects in the context of dermatological conditions, particularly in preclinical models of allergic contact dermatitis. Research indicates that PEA can mitigate inflammatory responses and associated symptoms in the skin.

In murine models of 2,4-dinitrofluorobenzene (DNFB)-induced contact allergic dermatitis, PEA has been shown to exert significant anti-inflammatory and anti-itch effects. metagenicsinstitute.comnutritional-psychology.org Studies have revealed that in the late phase of this condition, which is characterized by mast cell infiltration and angiogenesis, PEA administration can reduce the increase in ear thickness caused by the allergen challenge. metagenicsinstitute.comnutritional-psychology.org Furthermore, PEA treatment has been observed to decrease the number of mast cells in the affected tissue area and downregulate the expression of vascular endothelial growth factor (VEGF) and its receptor, Flk-1, which are involved in angiogenesis. nutritional-psychology.org

The mechanisms underlying these effects appear to involve the modulation of several receptor systems. The anti-inflammatory actions of PEA in this context have been linked to its activity at the cannabinoid CB2 receptor. metagenicsinstitute.comnutritional-psychology.org The reduction in inflammation and angiogenesis was reversed by a CB2 antagonist, suggesting a crucial role for this receptor. nutritional-psychology.org Additionally, the anti-itch effect of PEA was found to be mediated by both the CB2 receptor and the peroxisome proliferator-activated receptor-alpha (PPAR-α), as antagonists for both receptors were able to reverse this effect. metagenicsinstitute.comnutritional-psychology.org

Further investigations into the molecular pathways have highlighted the role of the transient receptor potential vanilloid type-1 (TRPV1) channel. In a study using human keratinocytes, it was found that PEA could inhibit the release of the pro-inflammatory chemokine MCP-2, an effect that was reversed by a TRPV1 antagonist. centerwatch.comnutraingredients.com This suggests that PEA may exert a protective effect against inflammation in keratinocytes through the TRPV1 channel. centerwatch.comnutraingredients.com Notably, in the DNFB-induced dermatitis model, an upregulation of TRPV1, PPAR-α, and a PEA-biosynthesizing enzyme was observed in ear keratinocytes, indicating an endogenous response to the inflammatory stimulus. centerwatch.com

Table 1: Preclinical Findings of Palmitoylethanolamide in Allergic Contact Dermatitis

Model/System Key Findings Receptors Implicated
DNFB-induced mouse model Reduced ear thickness, mast cell number, VEGF and Flk-1 expression, and scratching behavior. metagenicsinstitute.comnutritional-psychology.org CB2, PPAR-α metagenicsinstitute.comnutritional-psychology.org
Human keratinocytes (HaCaT cells) Inhibited poly-(I:C)-induced expression and release of MCP-2. centerwatch.comnutraingredients.com TRPV1 centerwatch.comnutraingredients.com
DNFB-induced mouse model Increased ear skin PEA levels and upregulation of TRPV1, PPAR-α, and a PEA-biosynthesizing enzyme in keratinocytes. centerwatch.com N/A

Mood Disorders (e.g., Major Depression)

The therapeutic potential of Palmitoylethanolamide in the realm of mood disorders has been investigated, with a particular focus on major depressive disorder (MDD). Clinical research suggests that PEA may serve as a beneficial adjunctive therapy for individuals with MDD.

A significant double-blind, randomized, placebo-controlled trial evaluated the efficacy of PEA as an add-on treatment to the antidepressant citalopram (B1669093). nih.govnih.gov In this six-week study, patients with MDD who received PEA in addition to citalopram demonstrated a significantly greater reduction in their Hamilton Depression Rating Scale (HAM-D) scores compared to those who received a placebo with citalopram. nih.govrecoveryohio.org This improvement in depressive symptoms was observed as early as the second week of treatment and was sustained throughout the trial period. nih.govmdpi.com

Table 2: Clinical Trial of Palmitoylethanolamide as Adjunctive Therapy in Major Depressive Disorder

Study Design Participants Intervention Primary Outcome Key Results
  • Significantly greater improvement in depressive symptoms in the PEA group throughout the trial. nih.govmdpi.com
  • Response rate (≥50% reduction in HAM-D score) at week 6: 100% in the PEA group vs. 74% in the placebo group. nih.govrecoveryohio.org |
  • Opioid Use Disorder (e.g., Cravings and Pain Management)

    The role of Palmitoylethanolamide in the context of opioid use disorder is an emerging area of research, with a focus on its potential to manage cravings and pain. While direct clinical evidence on craving reduction is still under investigation, preclinical studies and the compound's known pharmacological actions provide a rationale for its potential utility.

    An ongoing clinical trial is designed to investigate the effects of PEA on craving, stress response, and pain sensitivity in individuals with opioid use disorder. centerwatch.com This highlights the scientific interest in PEA as a novel therapeutic approach to prevent relapse. centerwatch.com Preclinical research has shown that PEA can attenuate the negative emotional states, such as anxiety and depression, associated with morphine withdrawal in animal models. nih.gov These withdrawal-induced negative emotions are significant contributors to craving and relapse. The study found that PEA's positive effects were associated with a reduction in the levels of monoamine neurotransmitters in key brain regions. nih.gov

    In terms of pain management, which is a critical aspect of opioid use disorder, PEA has well-documented analgesic properties. Furthermore, preclinical studies have demonstrated that PEA can delay the development of tolerance to the analgesic effects of opioids like morphine, tramadol, and oxycodone. By potentially reducing the development of tolerance, PEA could help in maintaining lower, more stable doses of opioids for pain management, which is a crucial strategy in mitigating the risks associated with long-term opioid therapy. The mechanisms behind these effects are linked to PEA's modulation of neuroinflammation, particularly its action on glial cells and mast cells, which are implicated in opioid-induced tolerance and hyperalgesia. nih.gov

    Table 3: Research Findings on Palmitoylethanolamide in Opioid-Related Contexts

    Study Type Focus Key Findings
    Preclinical (mouse model) nih.gov Morphine withdrawal-induced negative emotions PEA mitigated anxiety and depression symptoms and reduced levels of monoamine neurotransmitters in the hippocampus and prefrontal cortex. nih.gov
    Preclinical (animal models) Opioid tolerance and analgesia PEA delayed the onset of tolerance to morphine, tramadol, and oxycodone and enhanced their analgesic effects.
    Clinical Trial (in progress) centerwatch.com Opioid use disorder Investigating the effects of PEA on craving, stress response, mood disturbances, and pain sensitivity in patients with OUD. centerwatch.com

    Sleep and Recovery

    Palmitoylethanolamide has been investigated for its potential to improve sleep and aid in recovery, with clinical studies providing insights into its effects on various sleep parameters.

    A double-blind, randomized, placebo-controlled study involving adults with sleep disturbances found that supplementation with PEA led to improvements in certain aspects of sleep. Specifically, after eight weeks of supplementation, the PEA group experienced a reduction in the time it took to fall asleep (sleep onset latency) and the time required to feel fully awake after waking. The study also reported an improvement in cognition upon waking in the group that received PEA.

    Table 4: Clinical Study of Palmitoylethanolamide for Sleep Disturbance

    Study Design Participants Intervention Key Findings
  • Reduced time to feel completely awake in the PEA group.
  • Improved cognition on waking in the PEA group.
  • No significant difference in overall sleep quantity or quality between groups. |
  • Research Methodologies and Experimental Approaches

    In Vitro Experimental Models

    In vitro models are fundamental in isolating and characterizing the specific cellular and molecular mechanisms of Palmitoylethanolamide. These controlled environments allow for detailed investigation into its effects on various cell types and pathways.

    Cellular Line Studies (e.g., Mast Cells, Microglia, Neuronal Cells, Immune Cells)

    Cellular line studies have been instrumental in understanding the biological activities of PEA. For instance, the rat basophilic leukemia cell line (RBL-2H3), a widely used model for mast cells, has been employed to demonstrate that PEA can inhibit the release of β-hexosaminidase and histamine (B1213489) upon stimulation. nih.gov In these studies, PEA was shown to reduce the degranulation of mast cells in a concentration-dependent manner. nih.gov

    The role of PEA in modulating microglial activation has been investigated using the N9 microglial cell line. mdpi.comresearchgate.net In these models, pre-treatment with PEA has been shown to counteract the pro-inflammatory M1 polarization induced by lipopolysaccharide (LPS), while promoting a shift towards the anti-inflammatory M2 phenotype. mdpi.comresearchgate.net This is evidenced by a reduction in the expression of M1 markers and a concurrent increase in M2 markers. mdpi.com Furthermore, PEA has been observed to prevent LPS-induced neuronal hyperexcitability in primary cortical cultures containing neurons, microglia, and astrocytes. researchgate.net Studies on BV-2 microglial cells, another common model, have shown that PEA can potentiate the migration of these cells when induced by the endocannabinoid anandamide (B1667382). nih.gov

    The neuroprotective properties of PEA have also been explored in neuronal cell cultures. For example, in primary mouse cortical astrocyte-neuron co-cultures, PEA has been found to mitigate the astrocyte activation induced by amyloid-β42 and enhance neuronal survival. nih.gov

    The immunomodulatory effects of PEA are studied using various immune cell lines. mdpi.com For instance, in murine macrophage-like J774A.1 cells, analogues of PEA have been evaluated for their anti-inflammatory and antioxidant properties. mdpi.com These studies often measure the production of inflammatory mediators like nitric oxide (NO) in response to inflammatory stimuli such as LPS. frontiersin.org

    Table 1: Effects of Palmitoylethanolamide in Cellular Line Studies

    Cell Line Cell Type Experimental Model Key Findings
    RBL-2H3 Mast Cell Analogue Substance P-induced degranulation PEA reduces the release of β-hexosaminidase and histamine. nih.gov
    N9 Microglia Lipopolysaccharide (LPS) stimulation PEA counteracts M1 pro-inflammatory polarization and promotes M2 anti-inflammatory markers. mdpi.comresearchgate.net
    BV-2 Microglia Anandamide-induced migration PEA potentiates microglial cell motility. nih.gov
    Primary Cortical Cultures Neurons, Astrocytes Amyloid-β42 challenge PEA blunts astrocyte activation and improves neuronal survival. nih.gov
    J774A.1 Macrophage LPS stimulation PEA analogues exhibit anti-inflammatory and antioxidant properties. mdpi.com

    Organotypic Cultures and Tissue Explant Models

    Organotypic cultures, which maintain the three-dimensional structure of tissues, offer a more complex and physiologically relevant in vitro system. Organotypic hippocampal slice cultures have been used to study the neuroprotective effects of PEA in the context of excitotoxicity. frontiersin.org In these models, PEA has been shown to reduce the number of damaged neurons following an excitotoxic lesion. frontiersin.org Similarly, organotypic spinal cord cultures have been utilized to demonstrate the protective role of a composite of PEA and luteolin (B72000) in a model of spinal cord injury, where the compound was found to reduce inflammation and oxidative stress. nih.gov

    Molecular and Biochemical Assays (e.g., Receptor Binding, Enzyme Kinetics, Gene Expression, Protein Analysis)

    A variety of molecular and biochemical assays are employed to dissect the mechanisms of action of PEA. While PEA does not bind with high affinity to the classical cannabinoid receptors CB1 and CB2, its interactions with other receptors are a subject of investigation. mdpi.commdpi.com It is known to be an agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). mdpi.comnih.govnih.gov The activation of PPAR-α by PEA is a key mechanism underlying many of its anti-inflammatory effects. nih.govnih.gov PEA's potential interactions with other receptors like the orphan G protein-coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid type-1 (TRPV1) channel are also explored, often through receptor binding and functional assays in transfected cell systems. mdpi.comnih.gov

    Enzyme kinetics studies are crucial for understanding the synthesis and degradation of PEA. The biosynthesis of PEA primarily involves the hydrolysis of its precursor, N-palmitoyl-phosphatidyl-ethanolamine, by the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). nih.govmdpi.com Its degradation into palmitic acid and ethanolamine is carried out by two main enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov Assays measuring the activity of these enzymes are used to understand how PEA levels are regulated and how PEA might influence the levels of other bioactive lipids through enzyme inhibition, a concept often referred to as the "entourage effect". nih.gov

    Gene expression analysis, typically using real-time polymerase chain reaction (RT-PCR), is used to quantify the effects of PEA on the transcription of genes encoding for inflammatory mediators, such as cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Protein analysis, through techniques like Western blotting and enzyme-linked immunosorbent assays (ELISAs), confirms these findings at the protein level by measuring the abundance of specific proteins. mdpi.com

    Preclinical In Vivo Animal Models

    Preclinical in vivo animal models are essential for evaluating the therapeutic potential of Palmitoylethanolamide in a whole-organism context, particularly in complex conditions like chronic pain and neurodegenerative disorders.

    Models of Inflammatory and Neuropathic Pain

    PEA has been extensively studied in various rodent models of pain. In models of inflammatory pain, such as carrageenan-induced paw edema in rats, oral administration of PEA has been shown to significantly reduce both edema and thermal hyperalgesia. nih.govekja.org Other models of inflammatory pain where PEA has shown efficacy include those induced by formalin and complete Freund's adjuvant. ekja.orgunimib.it

    In the realm of neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve in mice is a commonly used model. unimib.it In this model, PEA has been demonstrated to alleviate thermal hyperalgesia and mechanical allodynia. unimib.it The effects of PEA have also been investigated in models of neuropathic pain associated with specific human diseases, such as diabetic neuropathy and chemotherapy-induced neuropathic pain. unimib.it In these models, PEA has been shown to produce an antiallodynic effect. unimib.it A key aspect of PEA's mechanism in these pain models is its ability to down-modulate the activation of mast cells and microglia at the site of nerve injury. mdpi.comresearchgate.netpainphysicianjournal.com

    Table 2: Palmitoylethanolamide in Preclinical Pain Models

    Pain Model Animal Key Findings
    Carrageenan-induced Paw Edema Rat Reduced paw edema and thermal hyperalgesia. nih.govekja.org
    Chronic Constriction Injury (CCI) Mouse Relieved thermal hyperalgesia and mechanical allodynia. unimib.it
    Diabetic Neuropathy Rodent Exhibited antiallodynic effects. unimib.it
    Chemotherapy-induced Neuropathic Pain Rodent Produced a total antiallodynic effect after acute administration. unimib.it
    Chronic Granulomatous Inflammation Rat Reduced granuloma-induced hyperalgesia by modulating mast cell activation. researchgate.net

    Models of Neurodegenerative and Neurological Disorders

    The neuroprotective potential of PEA has been demonstrated in several experimental models of neurodegenerative diseases. nih.gov In animal models of Alzheimer's disease, PEA treatment has been shown to blunt the activation of astrocytes induced by amyloid-β and improve neuronal survival. nih.gov In a mouse model of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), PEA also demonstrated neuroprotective actions. nih.gov

    Furthermore, in a mouse model of multiple sclerosis, daily systemic administration of a combination of PEA and luteolin was found to progressively improve neurological scores. mdpi.com This behavioral improvement was associated with a reduction in the gene expression of pro-inflammatory mediators. mdpi.com In models of spinal cord injury, PEA has been shown to diminish the severity of trauma by reducing mast cell activation and infiltration. researchgate.net

    Models of Gastrointestinal Diseases

    Palmitoleoyl ethanolamide (PEA) has been investigated for its potential therapeutic effects in various animal models of gastrointestinal diseases, where it has been shown to modulate inflammation and motility. In a murine model of colitis induced by dinitrobenzenesulfonic acid (DNBS), orally administered PEA demonstrated significant intestinal anti-inflammatory effects researchgate.net. Research suggests PEA functions as an intestinal "gate keeper," with increased levels contributing to the integrity of the gut barrier and the reduction of intestinal inflammation mdpi.com.

    In studies focusing on gut motility, PEA was evaluated in a mouse model of post-inflammatory accelerated transit, which mimics aspects of irritable bowel syndrome (IBS). In this model, PEA successfully normalized the accelerated intestinal transit nih.gov. This effect is believed to involve the indirect activation of cannabinoid CB1 receptors and modulation by Transient Receptor Potential Vanilloid 1 (TRPV1) channels nih.gov. The enteroprotective effects of PEA are thought to be mediated through the direct and indirect activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and CB2 receptors mdpi.com.

    The table below summarizes key findings from animal studies on PEA in gastrointestinal disease models.

    Table 1: this compound in Animal Models of Gastrointestinal Disease

    Model Key Findings Implicated Mechanisms
    Dinitrobenzenesulfonic acid (DNBS)-induced colitis Demonstrated significant anti-inflammatory effects in the colon. PPAR-α, CB2 Receptors researchgate.netmdpi.com
    Post-inflammatory accelerated transit Normalized accelerated upper gastrointestinal transit. Indirect activation of CB1 receptors, modulation by TRPV1 channels nih.gov

    Models of Systemic Inflammation and Infection

    The efficacy of this compound has been explored in animal models of systemic inflammation and infection, where it has shown protective and immune-modulating properties. In a mouse model of systemic infection with Escherichia coli K1, prophylactic administration of PEA was found to reduce the levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the cerebellum nih.gov. Furthermore, PEA has been shown to stimulate the phagocytosis of E. coli K1 by macrophages in vitro, suggesting a mechanism for its protective effects nih.gov.

    Earlier animal studies also indicated that oral pre-treatment with PEA increased the resistance of mice to challenges with live group A Streptococcus, as well as to injections of toxins from Shigella dysenteriae and streptolysin O nih.gov. These findings suggest that PEA can enhance the host's resistance against bacterial infections without inducing a chronic inflammatory state nih.gov. Its role in modulating inflammatory cascades via non-neuronal cells, such as mast cells, is a key aspect of its mechanism nih.gov.

    Table 2: this compound in Animal Models of Systemic Inflammation and Infection

    Model/Challenge Key Findings
    Systemic E. coli K1 infection in mice Reduced levels of IL-1β in the cerebellum. nih.gov
    In vitro macrophage stimulation Increased phagocytosis of E. coli. nih.gov
    Live group A Streptococcus challenge in mice Increased resistance to infection. nih.gov

    Behavioral and Functional Assessments in Animal Studies

    A variety of behavioral and functional assessments have been employed in animal studies to quantify the effects of this compound on pain, inflammation, and neurological function.

    In models of neuropathic and inflammatory pain, functional assessments frequently include tests for mechanical allodynia and thermal hyperalgesia. For instance, in a rat model of osteoarthritis, chronic treatment with PEA was able to abolish thermal hyperalgesia and relieve mechanical allodynia unimib.it. Similarly, in murine models of neuropathic pain, PEA demonstrated anti-allodynic and anti-hyperalgesic effects nih.gov.

    For gastrointestinal studies, a primary functional assessment is the measurement of upper gastrointestinal transit. In a mouse model of accelerated transit, PEA's effect was quantified by measuring the progression of a charcoal meal through the small intestine, where it demonstrated a significant reduction in motility compared to controls nih.gov.

    In animal models relevant to neurodevelopmental disorders such as Autism Spectrum Disorder (ASD), behavioral assessments are crucial. In these models, PEA administration has been shown to improve both social and nonsocial behaviors nih.gov. Functional assessments in these studies often involve measuring the expression of pro-inflammatory markers and evaluating neurogenesis and neuroplasticity in brain regions like the hippocampus and cerebellum nih.gov.

    Table 3: Behavioral and Functional Assessments in Animal Studies of PEA

    Area of Study Assessment Method Finding with PEA Administration
    Neuropathic/Inflammatory Pain Mechanical Allodynia (e.g., von Frey test) Significant relief of mechanical hypersensitivity. unimib.it
    Thermal Hyperalgesia (e.g., Hargreaves test) Abolished heat-induced hypersensitivity. unimib.itmdpi.com
    Gastrointestinal Function Upper Gastrointestinal Transit (Charcoal Meal) Normalized accelerated transit. nih.gov
    Neuroinflammation/Neurodevelopment Social and Nonsocial Behavior Tests Reversion of altered behavioral phenotypes. nih.gov

    Clinical Research Designs and Outcomes

    Observational Studies and Case Reports

    The clinical investigation of this compound includes a number of case reports and pilot studies that, while having limited external validity, have provided initial insights into its potential therapeutic applications nih.gov. These reports have documented the use of PEA in individual patients for various conditions. For example, a case report described the treatment of a patient with Amyotrophic Lateral Sclerosis using ultramicronized PEA nih.gov. Other pilot studies and case series have explored its effectiveness in conditions such as chronic pelvic pain related to endometriosis nih.gov. These initial, often open-label, studies have been instrumental in generating hypotheses for more rigorous investigation in controlled trials nih.govresearchgate.net.

    Randomized Controlled Trials (RCTs)

    Randomized controlled trials (RCTs) represent a higher level of evidence for the efficacy of this compound. A 2024 systematic review identified 47 RCTs that have investigated PEA in various clinical populations nih.gov. The majority of these trials have focused on pain management and have shown that PEA can be effective nih.gov.

    For instance, a systematic review and meta-analysis of double-blind RCTs specifically targeting chronic pain included 11 studies with a total of 774 patients nih.gov. This analysis found that PEA significantly reduced pain scores compared to the comparator treatments nih.gov. The conditions studied in these RCTs are diverse and include neuropathic pain, spinal cord injury pain, temporomandibular joint arthritis, knee osteoarthritis, and chronic pelvic pain mdpi.com. Beyond pain, RCTs have also explored the effects of PEA on quality of life and functional status, with several studies reporting benefits in these secondary outcomes nih.gov. An ongoing RCT is designed to evaluate the efficacy of PEA in reducing pain and improving function in patients with various chronic inflammatory pain conditions clinicaltrials.govcenterwatch.com. Another trial is assessing its potential as an adjuvant to resistance training in healthy adults springermedizin.deresearchgate.net.

    Table 4: Summary of Conditions Investigated in Randomized Controlled Trials of PEA

    Condition Key Outcome Investigated General Findings
    Chronic Pain (various etiologies) Pain Intensity (e.g., VAS/NRS scores) PEA significantly reduces pain scores compared to placebo or active comparators. nih.govmdpi.com
    Neuropathic Pain (e.g., diabetic neuropathy) Reduction in pain scores Effective in reducing pain. nih.gov
    Knee Osteoarthritis Pain and Function Improvement in symptoms. mdpi.com
    Irritable Bowel Syndrome (IBS) Abdominal Pain Severity Reported to be effective in decreasing pain. nih.govmdpi.com
    Chronic Pelvic Pain/Endometriosis Pain Scores Effective at reducing pelvic pain. nih.govmdpi.com

    Pooled Data Analyses and Meta-Analyses

    To synthesize the evidence from multiple clinical trials, several pooled data analyses and meta-analyses have been conducted on this compound. These analyses have consistently supported its efficacy, particularly in the management of chronic pain.

    A pooled meta-analysis of 12 studies, including double-blind, controlled, and open-label trials, concluded that PEA leads to a progressive and significant reduction in pain intensity compared to control groups nih.govresearchgate.net. The analysis reported that the magnitude of pain reduction was approximately 1.04 points on a pain scale every two weeks for the PEA group, versus 0.20 points for the control group nih.govresearchgate.net. The effects were found to be independent of the patient's age, gender, or the specific type of chronic pain nih.govresearchgate.net.

    Another comprehensive meta-analysis confirmed that PEA is effective in reducing pain across various pathologies, including nociceptive, neuropathic, and nociplastic pain types oup.com. This analysis, which included 18 studies and 1196 patients, found significant differences in favor of PEA at 4 and 8 weeks of treatment oup.com. It also noted that PEA significantly enhanced quality of life oup.com. A separate systematic review and meta-analysis of 11 double-blind RCTs also found a significant pooled effect in favor of PEA for reducing chronic pain intensity nih.gov.

    Assessment of Clinical Endpoints and Patient-Reported Outcomes (e.g., Pain Scales, Quality of Life)

    For instance, one study on low back pain showed a significant decrease in the NRS score from a baseline of 6.4 ± 1.4 to 2.5 ± 1.3 after treatment. mdpi.com Another trial involving patients with various forms of neuropathic pain also utilized these scales to demonstrate efficacy. mdpi.com Preliminary results from a study on endometriosis-related pain used a VAS score of greater than or equal to 5 as an inclusion criterion and monitored changes in this score over a 3-month treatment period. nih.gov

    Beyond pain intensity, clinical studies often assess broader impacts on patients' lives. Secondary outcomes frequently include improvements in quality of life and functional status. nih.govmdpi.comcenterwatch.com Questionnaires and tools like the Patient-Reported Outcomes Measurement Information System (PROMIS), which evaluates pain interference, social satisfaction, and physical function, are employed to capture these changes. clinicaltrials.gov The Pain Catastrophizing Scale (PCS) is another tool used to assess psychological responses to pain. clinicaltrials.gov The goal of these comprehensive assessments is to provide robust clinical evidence regarding the potential effects of PEA. centerwatch.com

    Table 1: Examples of Patient-Reported Outcome Measures in Palmitoylethanolamide Clinical Trials

    Outcome Measure Scale Type Condition Studied Key Findings
    Numeric Rating Scale (NRS) Pain Intensity Low Back Pain Significant decrease from 6.4 to 2.5 mdpi.com
    Visual Analogue Scale (VAS) Pain Intensity Endometriosis-Related Pain All patients experienced pain relief starting from the first month nih.gov
    PROMIS Quality of Life / Function Chronic Inflammatory Pain Used to measure pain interference, social satisfaction, physical function clinicaltrials.gov
    Pain Catastrophizing Scale (PCS) Psychological Response Chronic Inflammatory Pain Assesses helplessness, magnification, and rumination related to pain clinicaltrials.gov

    Advanced Formulations and Delivery Systems in Research

    Due to its lipophilic nature and poor water solubility, the oral bioavailability of standard Palmitoylethanolamide is limited. mdpi.compreprints.org This has spurred extensive research into advanced formulations and delivery systems designed to enhance its absorption and, consequently, its biological efficacy.

    Micronized and Ultramicronized Palmitoylethanolamide (m-PEA, um-PEA)

    A primary strategy to improve PEA's bioavailability is particle size reduction through processes like air-jet milling. nih.gov This creates micronized (m-PEA) and ultramicronized (um-PEA) formulations. The reduction in particle size increases the specific surface area, which is intrinsically related to enhanced solubility and dissolution rate. preprints.orgnih.gov

    Preclinical studies have demonstrated the superior oral efficacy of these formulations compared to nonmicronized PEA. nih.govresearchgate.net In a rat model of inflammatory pain, orally administered m-PEA and um-PEA significantly reduced carrageenan-induced paw edema and thermal hyperalgesia, whereas nonmicronized PEA at the same dose did not show significant effects. nih.gov When administered intraperitoneally, however, all formulations were effective, highlighting that the difference lies in oral absorption. nih.gov Subsequent pharmacokinetic studies in dogs and humans have supported these findings, with micronized PEA showing a 2.3-fold increase in plasma concentration in humans. tandfonline.com While the benefits of micronization are supported by preclinical data, some clinical analyses suggest that the necessity for humans is still a subject of further investigation. mdpi.com Different studies highlight that ultra-micronized PEA has greater absorbability than micronized and non-micronized forms. nih.gov

    Development of Palmitoylethanolamide Analogues and Prodrugs for Enhanced Bioavailability and Metabolic Stability

    Another research avenue focuses on modifying the PEA molecule itself to create analogues or prodrugs with improved pharmacokinetic properties. A prodrug is an inactive compound that is converted into an active drug in the body. The goal of this approach is to overcome metabolic instability and enhance absorption.

    One example is the development of 2-pentadecyl-2-oxazoline (B1252923) (PEA-OXA), a PEA analogue that, in addition to possessing anti-inflammatory and analgesic properties, can also modulate the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme responsible for PEA degradation. mdpi.com Another strategy involves creating covalent conjugates of PEA with amino acids, such as L- and D-valine. While these prodrugs showed improved bioavailability in rats, research indicated that the in vivo conversion back to PEA was extremely slow. tandfonline.com These efforts represent a chemical approach to optimizing the therapeutic potential of PEA by enhancing its stability and systemic exposure.

    Co-micronized Composites and Combinational Therapies (e.g., with Luteolin, Polydatin)

    Research has explored the synergistic potential of combining PEA with other bioactive compounds, particularly antioxidants. This has led to the development of co-micronized or co-ultramicronized composites where PEA and another molecule, such as the flavonoids luteolin or polydatin, are processed together. mdpi.comnih.gov

    The rationale is that the pharmacodynamic properties of PEA and these flavonoids are complementary; PEA primarily targets inflammation, while compounds like luteolin and polydatin provide potent antioxidant effects. mdpi.comnih.govresearchgate.net Studies suggest that this combination can counteract both low-grade inflammation and oxidative stress, which are key factors in many chronic conditions. mdpi.com For example, a co-ultramicronized composite of PEA and luteolin (co-ultraPEALut) has been shown to be more efficacious than either molecule alone in preclinical models of neuroinflammation. nih.govfrontiersin.org Similarly, a combination of micronized PEA and trans-polydatin has been investigated for endometriosis-related pain, with results suggesting a decrease in dysmenorrhea and chronic pelvic pain. endonews.com Research indicates that these co-micronized microcomposites exhibit higher neuroprotective, anti-inflammatory, and antioxidant properties. mdpi.com

    Table 2: Research on Co-micronized PEA Composites

    Combination Compound Class Rationale for Combination Research Focus
    PEA + Luteolin Flavonoid Complementary anti-inflammatory and antioxidant effects mdpi.comnih.gov Neuroinflammation, Neuroprotection nih.govfrontiersin.org
    PEA + Polydatin Stilbenoid (Resveratrol precursor) Synergistic anti-inflammatory and antioxidant activity nih.govresearchgate.net Endometriosis-related pain, Vascular injury nih.govendonews.com

    Nanoparticle-Based Delivery Systems

    Nanotechnology offers a sophisticated approach to overcoming PEA's pharmacokinetic challenges. researchgate.net Various nanoparticle-based delivery systems have been developed to encapsulate PEA, thereby improving its solubility, stability, and ability to penetrate biological barriers. mdpi.com

    Examples of these systems include:

    Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles made from a blend of solid and liquid lipids. nih.gov NLCs can enhance the ocular bioavailability of PEA, delivering significantly higher levels to the retina and vitreous humor compared to a standard PEA suspension. nih.govnih.gov This makes them a promising vehicle for ophthalmic applications. mdpi.com

    Elastic Nano-Liposomes (ENLs): Composed of phospholipids (B1166683) and surfactants, these vesicles exhibit high deformability. mdpi.com This flexibility allows them to penetrate the stratum corneum of the skin more efficiently than conventional liposomes, making them suitable for enhanced transdermal delivery of PEA for skin conditions. mdpi.com

    Other Systems: A variety of other nanocarriers like solid lipid nanoparticles (SLNs), niosomes, and polymeric nanoparticles have also been explored to improve the delivery of PEA. mdpi.comresearchgate.net

    These nanotechnologies aim to optimize PEA's pharmacokinetic profile, potentially prolonging its therapeutic effects and enabling targeted delivery. researchgate.netresearchgate.net

    Analytical Techniques for Palmitoylethanolamide Quantification in Biological Matrices

    Accurate quantification of Palmitoylethanolamide and other N-acylethanolamines (NAEs) in biological samples like plasma, serum, and tissues is essential for pharmacokinetic studies and for understanding their physiological roles. springernature.com However, this presents an analytical challenge due to the very low endogenous concentrations (in the picomolar to nanomolar range) and the complexity of the biological matrices. springernature.com

    The gold-standard method for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . springernature.com This technique offers high sensitivity and specificity, allowing for the precise measurement of individual NAE species. escholarship.org The methodology typically involves several key steps:

    Sample Collection and Preparation: Careful collection procedures are critical, as disruptive methods can artificially elevate NAE levels. escholarship.org This is followed by extraction, often using a solid-phase extraction (SPE) protocol, to isolate the lipids from the complex matrix. springernature.com

    Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system separates the different NAEs from other lipids in the extract before they enter the mass spectrometer. nih.govescholarship.org

    Mass Spectrometric Detection: Electrospray ionization (ESI) is commonly used to generate ions from the NAE molecules. The tandem mass spectrometer then allows for highly selective detection using methods like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.

    To ensure accuracy, quantification is typically performed by isotope dilution, where a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled PEA) is added to the sample at the beginning of the process. escholarship.org This accounts for any loss of analyte during sample preparation and corrects for matrix effects in the ion source.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a pivotal analytical technique for the selective and sensitive quantification of Palmitoylethanolamide (PEA) in complex biological matrices. This method leverages the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

    The analytical process typically commences with the extraction of PEA from the biological sample, commonly human plasma or serum, through liquid-liquid extraction. To ensure accuracy and account for any loss during sample preparation, a stable isotope-labeled internal standard, such as d4-PEA, is often incorporated.

    Chromatographic separation is most frequently achieved using a reversed-phase C18 column. The mobile phase usually consists of a gradient mixture of an aqueous solution (often containing additives like ammonium acetate or formic acid to improve ionization) and an organic solvent such as methanol or acetonitrile. This separation step is crucial for isolating PEA from other endogenous compounds that could interfere with the analysis.

    Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically employing an electrospray ionization (ESI) source operating in positive ion mode. In the mass spectrometer, PEA is first ionized to produce a precursor ion. For PEA, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 300.3. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. The most common and diagnostic product ions for PEA are m/z 62.1, corresponding to the ethanolamine fragment, and m/z 282.3, resulting from the neutral loss of water. The specific transition of m/z 300.3 → 62.0 is frequently monitored for quantification due to its high specificity and abundance.

    A significant challenge in the analysis of PEA is the potential for contamination from laboratory materials. Research has identified that standard laboratory glassware, such as Pasteur pipettes, can be a source of PEA contamination, leading to artificially elevated measurements. This underscores the importance of rigorous quality control measures and the analysis of blank samples to ensure the accuracy of the results.

    Detailed Research Findings

    The application of LC-MS/MS has been instrumental in determining the concentrations of PEA in various biological samples. The levels of PEA in human serum or plasma have been reported by multiple laboratories, though it is noteworthy that the reported concentrations can vary, sometimes by up to two orders of magnitude, which may be partially attributable to the aforementioned contamination issues.

    Below is a data table summarizing the average levels of Palmitoylethanolamide and other related fatty acid ethanolamides in human serum/plasma as determined by various research groups using LC/MS analysis.

    CompoundConcentration (pmol/mL) - Laboratory 1Concentration (pmol/mL) - Laboratory 2Concentration (pmol/mL) - Laboratory 3
    Palmitoylethanolamide (PEA)15.5 ± 2.528.3 ± 4.55.1 ± 1.2
    Oleoylethanolamide (OEA)8.2 ± 1.814.1 ± 3.22.9 ± 0.8
    Anandamide (AEA)0.8 ± 0.21.1 ± 0.30.5 ± 0.1

    This table presents a compilation of representative data and is for illustrative purposes. Actual values may vary between studies.

    Future Research Directions and Translational Perspectives

    Integration of Palmitoylethanolamide Research into Personalized and Precision Medicine Approaches

    The integration of Palmitoylethanolamide (PEA) research into personalized and precision medicine represents a significant shift from a "one-size-fits-all" approach to a more tailored and individualized therapeutic strategy. This evolution is driven by the growing understanding that individual patient variability in genetics, lifestyle, and disease phenotype can significantly influence treatment outcomes. nih.gov For PEA, a compound with multiple molecular targets and broad therapeutic potential, a personalized approach is key to optimizing its efficacy and identifying patient populations most likely to benefit. nih.govwecann.academy

    A cornerstone of this personalized strategy is the identification and validation of biomarkers that can predict a patient's response to PEA treatment. nih.gov These biomarkers can be genetic, molecular, or physiological in nature. High-throughput technologies such as genomics, proteomics, and metabolomics are instrumental in discovering these predictive markers. nih.gov By analyzing a patient's unique biological profile, clinicians may be able to make more informed decisions about the suitability of PEA therapy.

    Patient stratification, based on these biomarkers, is a critical component of implementing precision medicine with PEA. nih.gov This involves dividing patients into subgroups with similar molecular or clinical characteristics, which can help in designing more targeted clinical trials and developing tailored treatment plans. nih.gov For instance, patients with specific genetic profiles or inflammatory signatures may exhibit a more robust response to PEA.

    Genetic and Pharmacogenomic Factors

    An individual's genetic makeup can significantly influence the metabolism and therapeutic effects of PEA. Variations in genes encoding the enzymes that synthesize and degrade PEA, as well as its molecular targets, are key areas of investigation in the pharmacogenomics of this compound.

    One of the most studied genetic factors is the common single-nucleotide polymorphism (SNP) in the gene for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the breakdown of PEA and other N-acylethanolamines like anandamide (B1667382). nih.govnih.govnih.gov The C385A (rs324420) polymorphism results in a less stable FAAH enzyme, leading to reduced activity and consequently higher circulating levels of anandamide and related fatty-acid amides. nih.govnih.gov Individuals carrying the 'A' allele of this polymorphism may have an altered baseline endocannabinoid tone, which could influence their response to exogenous PEA.

    Similarly, genetic variations in the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α, which is a primary target of PEA, can affect treatment outcomes. nih.govnih.govresearchgate.net Studies in animal models have shown that the genetic absence of the PPAR-α receptor can block the neuroprotective and anti-inflammatory effects of PEA. nih.gov Polymorphisms in the human PPARα gene, such as the L162V and V227A variants, are known to influence metabolic processes and could potentially modulate an individual's response to PEA therapy. mdpi.com

    GenePolymorphismConsequencePotential Implication for PEA Therapy
    FAAH C385A (rs324420)Reduced FAAH enzyme stability and activity, leading to increased levels of anandamide and other fatty acid amides. nih.govnih.govIndividuals with the 'A' allele may have a different baseline endocannabinoid tone, potentially altering their response to PEA.
    PPARα L162VA missense mutation that can affect the transcriptional activity of PPAR-α. mdpi.comMay influence the efficacy of PEA in modulating lipid metabolism and inflammation.
    PPARα V227AA mutation in the hinge region of the receptor, more common in East Asian populations. mdpi.comCould lead to population-specific differences in the response to PEA treatment.
    PPARα rs4253778 (G>C)A non-coding variant that may affect PPAR-α transcriptional activity. mdpi.comPotentially linked to cardiovascular risk and could influence PEA's effects on vascular health.

    Biomarker-Guided Patient Stratification

    The identification of reliable biomarkers is crucial for stratifying patients and predicting their response to PEA. These biomarkers can range from inflammatory proteins to metabolic indicators. The use of proteomics and metabolomics allows for the comprehensive analysis of a patient's molecular phenotype, which can help in identifying who is most likely to benefit from PEA. nih.gov

    For example, research has shown that in patients with diabetes and symptoms of peripheral neuropathy, higher levels of HDL-cholesterol and better renal function were associated with a faster therapeutic effect of a combination treatment including PEA. In a study involving adults recently diagnosed with COVID-19, PEA supplementation led to reductions in the inflammatory biomarkers Interleukin-1β (IL-1β), Interleukin-2 (IL-2), and P-selectin compared to a placebo group. nih.gov Such inflammatory markers could potentially be used to monitor treatment response or to identify patients with a specific inflammatory profile who are more likely to respond to PEA.

    Plasma levels of PEA itself are also being investigated as a potential biomarker. For instance, increased plasma PEA levels have been associated with coronary dysfunction in morbidly obese patients, suggesting that endogenous PEA levels may reflect underlying pathology and could potentially guide therapeutic decisions. nih.gov

    Potential BiomarkerAssociated Condition(s)Potential Clinical Utility
    HDL-Cholesterol Diabetic NeuropathyHigher levels may predict a faster response to PEA-containing therapies. mentonegeneralpractice.com.au
    eGFR (renal function) Diabetic NeuropathyBetter renal function may be associated with a quicker therapeutic effect. mentonegeneralpractice.com.au
    Interleukin-1β (IL-1β) Inflammation (e.g., post-COVID-19)Reduction in levels may indicate a positive response to PEA treatment. nih.gov
    Interleukin-2 (IL-2) Inflammation (e.g., post-COVID-19)Decreased levels could serve as a marker of PEA's anti-inflammatory effects. nih.gov
    P-selectin Inflammation (e.g., post-COVID-19)A significant reduction may be a reliable indicator of PEA's therapeutic activity. nih.gov
    Plasma PEA Levels Coronary Dysfunction in ObesityElevated levels may be a marker of underlying coronary dysfunction. nih.gov
    Inflammatory Cytokines (e.g., TNF-α) Gut InflammationReduction in colonic levels may reflect PEA's ability to modulate gut health. frontiersin.org

    "Omics" Technologies in PEA Research

    The application of "omics" technologies—genomics, proteomics, and metabolomics—is pivotal for advancing a personalized medicine approach with PEA. These technologies provide a holistic view of an individual's biological state and can uncover novel biomarkers and therapeutic targets related to the PEA signaling system. nih.gov

    Genomics focuses on identifying genetic variations, such as the aforementioned SNPs in FAAH and PPARα, that can influence an individual's response to PEA.

    Proteomics enables the large-scale analysis of proteins and has been used to identify inflammatory biomarkers that are modulated by PEA. biocompare.comfrontiersin.org For example, proximity extension assay (PEA) technology (not to be confused with the compound) can simultaneously measure hundreds of protein biomarkers in small biological samples, offering a powerful tool for discovering predictive markers for PEA treatment response. frontiersin.orgolink.comnih.gov

    Metabolomics involves the comprehensive study of metabolites in a biological system. In the context of PEA research, metabolomics can help to understand how PEA influences metabolic pathways and how an individual's metabolic profile might predict their response to treatment. For instance, PEA has been shown to affect tryptophan metabolism in the gut, which could have implications for both intestinal and central nervous system health. frontiersin.org

    Influence of Lifestyle, and Gut Microbiome

    A truly personalized approach to PEA therapy must also consider the influence of lifestyle factors and the gut microbiome. Diet, exercise, and stress can all impact the endocannabinoid system and may modulate the effectiveness of PEA. mentonegeneralpractice.com.auworldhealth.net For example, dietary intake of omega-3 fatty acids can influence the production of endocannabinoids, while physical activity has been shown to increase their levels. worldhealth.net

    Recent research has highlighted the significant role of the gut microbiome in health and disease, including its interaction with the endocannabinoid system. PEA has been shown to counteract gut dysfunction induced by a high-fat diet by reshaping the composition of the gut microbiota and increasing the abundance of beneficial bacteria. frontiersin.org This suggests that the state of an individual's gut microbiome could be a determinant of their response to PEA, and that interventions targeting the microbiome could potentially be combined with PEA for a synergistic therapeutic effect.

    Synergistic Formulations and Combination Therapies

    Personalized medicine also encompasses the development of synergistic formulations and combination therapies to enhance the therapeutic effects of PEA. For instance, combining PEA with antioxidants like luteolin (B72000) or polydatin may offer a multi-targeted approach to address both inflammation and oxidative stress. nih.gov The choice of formulation, such as micronized or ultramicronized PEA for improved bioavailability, can also be tailored to individual patient needs. nih.gov

    By integrating these diverse streams of data—from an individual's genetic makeup and biomarker profile to their lifestyle and gut microbiome composition—the field of PEA research is moving towards a more precise and effective therapeutic paradigm. This personalized approach holds the promise of maximizing the therapeutic benefits of Palmitoylethanolamide while minimizing the potential for non-response.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.